molecular formula C3H3FN2S B1311622 5-Fluorothiazol-2-amine CAS No. 64588-82-5

5-Fluorothiazol-2-amine

Cat. No.: B1311622
CAS No.: 64588-82-5
M. Wt: 118.14 g/mol
InChI Key: HUUPNPWVDMNTAH-UHFFFAOYSA-N
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Description

5-Fluorothiazol-2-amine is a useful research compound. Its molecular formula is C3H3FN2S and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPNPWVDMNTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435211
Record name 5-Fluorothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64588-82-5
Record name 5-Fluorothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Fluorothiazol-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Fluorothiazol-2-amine hydrochloride, a key building block in the development of novel pharmaceuticals. The described methodology is based on a practical and scalable synthesis, avoiding the need for chromatographic purification and enabling the production of multi-kilogram quantities.[1][2]

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the thiazole ring can be a crucial strategy to block oxidative metabolism, a metabolic pathway that can lead to in vivo toxicity.[1][2] This guide details a robust synthetic route starting from readily available 2-aminothiazole.[1][2]

Overall Synthesis Strategy

The synthesis proceeds in a three-step sequence from 2-aminothiazole, achieving an overall yield of 35%.[1] The key transformation involves the introduction of the fluorine atom via the reaction of a dilithiated intermediate with an electrophilic fluorine source.[1][2] The final step involves the deprotection of the amine and formation of the hydrochloride salt.[1]

Experimental Protocols

Synthesis of 2-tert-butoxycarbonylaminothiazole (1c)

The initial step involves the protection of the amino group of 2-aminothiazole with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent side reactions in subsequent steps.

Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c)

This is the critical fluorine-introducing step. The protected aminothiazole is first dilithiated using a strong base, followed by quenching with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSi).[1][2]

Experimental Procedure: [1] A solution of 2-tert-butoxycarbonylaminothiazole (1c) (0.75 kg, 3.75 mol) in anhydrous tetrahydrofuran (THF) (15 L) is cooled to -50 °C. Tert-butyllithium (t-BuLi) (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over 60 minutes, maintaining the temperature below -40 °C. The resulting bright yellow suspension is stirred for 30 minutes at -50 °C. A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, keeping the temperature below -40 °C. After stirring for an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing ammonium chloride (NH4Cl) (0.60 kg) and water (6 L). The product is then extracted and purified.

Synthesis of this compound hydrochloride (3·HCl)

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt of the target compound.[1]

Experimental Procedure: [1] Hydrogen chloride (HCl) gas is bubbled through a stirred solution of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c) (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, while maintaining the reaction temperature below 35 °C. The solution is then stirred at ambient temperature overnight. Diethyl ether (Et2O) (12 L) is added to precipitate the product. The white precipitate is collected by filtration and dried to yield the final product.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride and its intermediates.

CompoundMolecular FormulaYield (%)Purity (HPLC)Melting Point (°C)
2-tert-butoxycarbonylamino-5-fluorothiazole (2c)C8H11FN2O2S36>98.5%Not Reported
This compound hydrochloride (3·HCl) C3H4ClFN2S 96 98.5% 135

Characterization Data

2-tert-butoxycarbonylamino-5-fluorothiazole (2c)[1]
  • ¹H NMR (300 MHz, CDCl₃): δ 6.90 (d, J = 2.6 Hz, 1H), 1.55 (s, 9H)

  • ¹³C{¹H} NMR (75 MHz, CDCl₃): δ 158.1 (d, J = 292.0 Hz), 153.0 (s), 152.1 (d, J = 9.7 Hz), 116.8 (d, J = 13.2 Hz), 82.7 (s), 28.4 (s)

  • ¹⁹F NMR (282 MHz, CDCl₃): δ -159.0

  • MS (ES⁺): m/z 219.0 [M + H]⁺

  • Elemental Analysis: Calculated for C8H11FN2O2S: C, 44.03; H, 5.08; N, 12.84. Found: C, 43.80; H, 4.91; N, 12.76.

This compound hydrochloride (3·HCl)[1]
  • ¹H NMR (300 MHz, (CD₃)₂SO): δ 7.25 (d, J = 1.0 Hz, 1H), 5.80–4.60 (br, 3H)

  • ¹³C{¹H} NMR (75 MHz, CD₃OD): δ 166.5 (s), 151.1 (d, J = 285.0 Hz), 109.8 (d, J = 24.5 Hz)

  • ¹⁹F NMR (282 MHz, (CD₃)₂SO): δ -159.0

  • MS (ES⁺): m/z 119.0 [M + H]⁺

  • Elemental Analysis: Calculated for C3H4ClFN2S: C, 23.31; H, 2.61; N, 18.12. Found: C, 23.11; H, 2.72; N, 17.77.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.

Synthesis_Workflow Start Starting Material: 2-Aminothiazole Protection Boc Protection Start->Protection Intermediate1 2-tert-butoxycarbonyl- aminothiazole (1c) Protection->Intermediate1 Fluorination Dilithiation & Fluorination Intermediate1->Fluorination Intermediate2 2-tert-butoxycarbonylamino- 5-fluorothiazole (2c) Fluorination->Intermediate2 Deprotection Deprotection & Salt Formation Intermediate2->Deprotection FinalProduct Final Product: This compound hydrochloride (3·HCl) Deprotection->FinalProduct

Caption: Synthetic workflow for this compound hydrochloride.

Reaction_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection 2-Aminothiazole 2-Aminothiazole Intermediate_1 2-(Boc-amino)thiazole 2-Aminothiazole->Intermediate_1 (Boc)₂O Intermediate_2 2-(Boc-amino)-5-fluorothiazole Intermediate_1->Intermediate_2 1. t-BuLi 2. NFSi Final_Product This compound HCl Intermediate_2->Final_Product HCl (gas)

Caption: Reaction pathway for the synthesis of this compound hydrochloride.

Alternative Synthetic Routes

Several other synthetic strategies were explored but were found to be unsuccessful or not scalable.[1][2] These included:

  • Balz-Schiemann fluorodediazoniation of 2-acetamido-5-aminothiazole.[1][2]

  • Direct formation of the 2-amino-5-fluorothiazole ring system via condensation of chlorofluoroacetaldehyde hydrate with thiourea.[1][2]

  • Nucleophilic aromatic substitution of a leaving group at the 5-position with a fluoride source.[1][2]

An earlier successful route starting from 5-bromo-2-trifluoroacetamidothiazole was also developed but proved to be unreliable on a larger scale and required a difficult chromatographic separation.[1][2]

Conclusion

The described synthesis provides a practical and scalable method for the preparation of this compound hydrochloride.[1] The process avoids chromatography and has been successfully implemented on a multi-kilogram scale, making it suitable for industrial applications in drug development.[1][2] The challenges encountered in developing this synthesis highlight the complexities of introducing fluorine into heteroaromatic systems and underscore the importance of robust synthetic methodology.[1]

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Fluorothiazol-2-amine, a key heterocyclic amine used in the development of novel therapeutics. While comprehensive experimental data for this specific molecule is not extensively published, this document aggregates available data, provides predicted spectroscopic characteristics based on analogous compounds, and outlines detailed experimental protocols for its analysis.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of glucokinase activators, which are potential treatments for Type 2 Diabetes.[1] The introduction of a fluorine atom at the 5-position of the thiazole ring is a strategic modification to prevent oxidative metabolism, thereby enhancing the compound's in vivo stability.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following sections and tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
H-46.65Doublet (d)2.6Data obtained in CDCl₃.[2] The downfield shift is characteristic of a proton on an electron-deficient aromatic ring.
-NH₂4.69Broad Singlet (br s)-The broadness of the signal is typical for amine protons due to quadrupole broadening and exchange.[3] This signal will disappear upon D₂O exchange.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ) ppmNotes
C-2168 - 172Carbon attached to the amino group and nitrogen.
C-4115 - 120Olefinic carbon coupled to fluorine.
C-5150 - 155Carbon directly bonded to fluorine, expected to be significantly downfield and show a large C-F coupling constant.

Note: Predicted values are based on data from similar thiazole and fluorinated heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data

Techniquem/zAssignmentNotes
ESI-MS119.0[M+H]⁺The calculated mass for [C₃H₃FN₂S+H]⁺ is 119.0, confirming the molecular weight.[2]

Note: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[3] this compound has a molecular weight of approximately 118 g/mol , which is even, despite having two nitrogen atoms, due to the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3450 - 3350MediumAsymmetric N-H stretchPrimary amines typically show two N-H stretching bands.[3]
3350 - 3250MediumSymmetric N-H stretch
1650 - 1580Medium-StrongN-H bending (scissoring)This band is characteristic of primary amines.[5]
~1600MediumC=N stretchingThiazole ring vibration.
~1350StrongC-N stretching
1100 - 1000StrongC-F stretchingThe exact position can vary depending on the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Table 5: Predicted UV-Vis Absorption Data

λmax (nm)SolventNotes
~260 - 280Ethanol/MethanolThis predicted absorption is due to the π → π* transitions within the aminothiazole chromophore. The exact maximum can be influenced by solvent polarity.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

    • ¹³C NMR: A higher sample concentration (20-50 mg) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio of the most abundant ions and compare them with the calculated values.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan the sample over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Data Analysis: Record the λmax and the corresponding absorbance value.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic characterization and the role of this compound as a synthetic building block.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR UV UV-Vis Spectroscopy Purification->UV Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure UV->Structure Purity Purity Assessment Structure->Purity Final Final Purity->Final Confirmed Pure Compound

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_info Synthetic Utility Compound This compound (Key Building Block) Reaction Amide Coupling or Other Reactions Compound->Reaction Product Advanced Intermediates Reaction->Product GKAs Glucokinase Activators (Potential Therapeutics for Type 2 Diabetes) Product->GKAs

Caption: Logical relationship showing this compound as a key building block in drug development.

References

"5-Fluorothiazol-2-amine CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

5-Fluorothiazol-2-amine is a fluorinated heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical information is summarized below.

PropertyValueCitation
CAS Number 64588-82-5[1]
Molecular Formula C₃H₃FN₂S[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name 5-fluoro-1,3-thiazol-2-amine[1]

The hydrochloride salt of this compound is also commonly used in synthesis.

PropertyValueCitation
CAS Number 745053-64-9[2][3]
Molecular Formula C₃H₄ClFN₂S[2]
Molecular Weight 154.59 g/mol [2]

Application in Drug Discovery: A Precursor to Glucokinase Activators

This compound is a key intermediate in the development of a class of therapeutic agents known as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in the liver and pancreatic β-cells.[4][5] In individuals with Type 2 Diabetes, the function of glucokinase can be impaired.[6] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that enhances its activity.[6][7] This increased activity promotes glucose uptake and metabolism in the liver and stimulates insulin secretion from the pancreas in a glucose-dependent manner, thereby helping to regulate blood glucose levels.[5][7]

The introduction of a fluorine atom at the 5-position of the thiazole ring is a strategic modification in the design of these activators. This fluorination can enhance metabolic stability and other pharmacokinetic properties of the final drug candidate.

Glucokinase Activation Signaling Pathway

The activation of glucokinase by a small molecule activator initiates a cascade of events within pancreatic β-cells, leading to insulin secretion. The process is initiated by the entry of glucose into the cell.

Glucokinase Activation Signaling Pathway cluster_cell Pancreatic β-cell Glucose Glucose (extracellular) GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Glucose (intracellular) GLUT2->Glucose_in GK_inactive Glucokinase (Inactive) Glucose_in->GK_inactive Substrate GK_active Glucokinase (Active) GK_inactive->GK_active GKA This compound -derived Activator GKA->GK_inactive Allosteric Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP K-ATP Channel (Closes) ATP->K_ATP Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Membrane_Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Glucokinase activation pathway in pancreatic β-cells.

Experimental Protocols

Synthesis of this compound Derivatives as Glucokinase Activators

The synthesis of glucokinase activators from this compound typically involves a multi-step process. A generalized workflow is presented below, based on common synthetic routes for 2-aminothiazole derivatives.

Synthesis Workflow A This compound (Starting Material) B Coupling Reaction (e.g., with a carboxylic acid or sulfonyl chloride) A->B C Intermediate Product B->C D Further Functionalization / Modification (Optional) C->D E Final Glucokinase Activator Derivative C->E Direct to final product D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Generalized synthesis workflow for this compound derivatives.

A more specific, though still representative, experimental protocol for a coupling reaction is as follows:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Addition of Coupling Partner: Add the desired carboxylic acid or sulfonyl chloride (1-1.2 equivalents) to the solution.

  • Addition of Coupling Reagents/Base: For a carboxylic acid coupling, add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). For a sulfonyl chloride, a base such as pyridine or triethylamine is typically used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

In Vitro Glucokinase Activity Assay

The activity of synthesized this compound derivatives as glucokinase activators can be assessed using an in vitro enzymatic assay.[8][9][10] A common method is a coupled-enzyme assay that measures the production of glucose-6-phosphate (G6P).

Principle: Glucokinase phosphorylates glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH can be monitored by measuring the change in fluorescence or absorbance.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • ATP

  • NADP⁺

  • D-Glucose

  • Assay buffer (e.g., HEPES or Tris-HCl with MgCl₂, KCl, and DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. Create a serial dilution of the test compounds.

  • Assay Reaction: In each well of a microplate, add the assay buffer, G6PDH, NADP⁺, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add glucokinase to each well to initiate the reaction.

  • Substrate Addition: Add D-glucose to start the enzymatic cascade.

  • Measurement: Immediately begin monitoring the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a plate reader.[11]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the rates against the test compound concentrations to determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel glucokinase activators for the potential treatment of Type 2 Diabetes. The strategic incorporation of fluorine can lead to improved drug-like properties. The provided synthetic and assay protocols offer a foundational framework for researchers engaged in the discovery and development of new therapeutic agents based on this important scaffold.

References

An In-depth Technical Guide on the Solubility of 5-Fluorothiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine is a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, formulation, and biological screening. Understanding and quantifying the solubility of this compound is essential for its effective application in research and development. This technical guide outlines the methodologies for determining the solubility of this compound in organic solvents and provides a template for the systematic presentation of the resulting data.

Data Presentation: A Template for Solubility Data

Given the absence of published quantitative data, the following table is provided as a structured template for researchers to record and present their experimentally determined solubility data for this compound. This standardized format will facilitate easy comparison and interpretation of results across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., HPLC
e.g., Dimethyl Sulfoxidee.g., 25e.g., UV-Vis
e.g., N,N-Dimethylformamidee.g., 25e.g., Gravimetric

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[1][2]

Key Experimental Method: The Shake-Flask Method[1]

This method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the organic solvent.[1][2] The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[2] The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[1] For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.[1]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter.[1]

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[3]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G A Start: Add Excess Solid to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Phase Separation (Sedimentation or Centrifugation) B->C D Sample Supernatant and Filter C->D E Dilute Sample to Known Volume D->E F Analyze Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Alternative and High-Throughput Solubility Assays

For rapid screening of solubility in drug discovery, kinetic solubility methods are often employed.[1] These methods are faster but may not represent true thermodynamic equilibrium.

Nephelometry

Nephelometry measures the amount of light scattered by undissolved particles in a solution.[4] It is a high-throughput method that can be used to determine kinetic solubility by identifying the concentration at which a compound precipitates from a solution.[4][5]

General Principle:

  • A stock solution of this compound (typically in DMSO) is serially diluted in an aqueous buffer or organic solvent in a microplate format.

  • The turbidity or light scattering of each well is measured over time using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

The following diagram illustrates the general principle of a high-throughput kinetic solubility screen.

G A Prepare Stock Solution (e.g., in DMSO) B Serial Dilution in Microplate with Target Solvent A->B C Incubate and Monitor Light Scattering (Nephelometry) B->C D Identify Precipitation Point C->D E Determine Kinetic Solubility D->E

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Factors Influencing Solubility

Researchers should be aware of several factors that can significantly impact the measured solubility of this compound:

  • Purity of the Compound and Solvent: Impurities can alter the solubility of a substance.[2]

  • Temperature: Solubility is generally temperature-dependent.[2]

  • pH (for aqueous solutions): The ionization state of the amine group will affect its solubility in aqueous media.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.[3]

Conclusion

While specific solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides the necessary framework for researchers to systematically determine and report this crucial parameter. By employing standardized methods like the shake-flask protocol and utilizing the provided data presentation template, the scientific community can build a comprehensive understanding of the solubility profile of this important chemical entity. This will, in turn, facilitate its effective use in drug development and other research applications.

References

An In-depth Technical Guide on the Crystal Structure of 5-Fluorothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 5-Fluorothiazol-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this compound itself, this guide presents a detailed analysis of a closely related fluorinated analogue, 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, to illustrate the structural characteristics of this compound class. The guide outlines detailed experimental protocols for the synthesis and crystal structure determination of such derivatives. Furthermore, it includes a discussion of the potential roles of these compounds in cellular signaling pathways, supported by workflow and pathway diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of clinically approved drugs. The introduction of a fluorine atom to this scaffold, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, binding affinity, and membrane permeability.[1] X-ray crystallography is an essential technique for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their conformation, intermolecular interactions, and structure-activity relationships (SAR).

While the title compound, this compound, is commercially available, a comprehensive search of publicly accessible crystallographic databases did not yield its crystal structure.[2][3][4][5][6][7] Therefore, this guide utilizes the crystallographic data of a structurally related compound, 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, to provide a representative analysis.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[8][9] This method involves the condensation reaction between an α-haloketone and a thiourea or thioamide.

A general synthetic scheme is presented below:

  • Step 1: Halogenation of a Ketone. A ketone is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) to yield an α-haloketone.

  • Step 2: Cyclocondensation. The α-haloketone is then reacted with thiourea in a suitable solvent, often ethanol, to yield the 2-aminothiazole derivative.

For the synthesis of 5-substituted-2-aminothiazoles, the appropriate α-haloketone with the desired substituent at the α-position is used.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like a this compound derivative involves several key steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

The collected diffraction data is then processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial model of the crystal structure. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Crystallographic Data of a Fluorinated 2-Aminothiazole Analogue

As a representative example, the crystallographic data for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is presented below. This data provides insights into the typical bond lengths, bond angles, and crystal packing of a fluorinated 2-aminothiazole derivative.

Parameter Value
Empirical Formula C₁₁H₉FN₂OS
Formula Weight 236.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.9043 (13)
b (Å) 5.2969 (6)
c (Å) 16.4579 (18)
β (˚) 90.397 (3)
Volume (ų) 1037.7 (2)
Z 4
Calculated Density (g/cm³) 1.512
Temperature (K) 100

Table 1: Crystal data and structure refinement for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

Bond Length (Å) Angle Angle (˚)
C(1)-F(1)1.358(2)C(2)-C(1)-C(6)117.3(2)
S(1)-C(7)1.734(2)C(1)-C(2)-C(3)121.7(2)
S(1)-C(9)1.721(2)C(2)-C(3)-C(4)120.1(2)
N(1)-C(7)1.321(2)C(3)-C(4)-C(5)119.5(2)
N(1)-C(8)1.381(2)C(4)-C(5)-C(6)120.5(2)
N(2)-C(8)1.378(2)C(1)-C(6)-C(5)120.9(2)
N(2)-H(2N)0.88(2)C(7)-S(1)-C(9)89.34(8)
C(8)-C(9)1.322(2)C(7)-N(1)-C(8)111.9(1)
C(10)-C(11)1.512(2)N(1)-C(7)-S(1)115.1(1)
C(10)-O(1)1.229(2)N(1)-C(8)-N(2)118.8(1)
C(10)-N(2)1.378(2)C(9)-C(8)-N(1)115.2(2)
C(11)-C(1)1.509(2)C(8)-C(9)-S(1)110.4(1)

Table 2: Selected bond lengths (Å) and angles (˚) for 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

Signaling Pathways and Biological Relevance

2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant number of these derivatives function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

Deregulation of kinase signaling is a hallmark of many diseases, particularly cancer. By targeting specific kinases, 2-aminothiazole derivatives can modulate downstream signaling events, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Some of the key signaling pathways targeted by 2-aminothiazole derivatives include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell division, differentiation, and apoptosis.

  • VEGF Signaling Pathway: This pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

The specific fluorine substitution at the 5-position of the thiazole ring can influence the binding affinity and selectivity of these derivatives for their target kinases.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Hantzsch Thiazole Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystallization Crystallization (Slow Evaporation/Vapor Diffusion) dissolution->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of a small molecule.

Generalized Kinase Inhibition Signaling Pathway

kinase_inhibition_pathway cluster_downstream Downstream Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylation pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor protein_synthesis Protein Synthesis & Cell Cycle Progression mtor->protein_synthesis Phosphorylation inhibitor This compound Derivative inhibitor->receptor Inhibition inhibitor->raf Inhibition inhibitor->pi3k Inhibition

Caption: Generalized signaling pathway illustrating kinase inhibition by a 2-aminothiazole derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and potential biological relevance of this compound derivatives. While the crystal structure of the parent compound remains to be publicly reported, the analysis of a closely related fluorinated analogue offers valuable insights into the structural features of this class of molecules. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. The exploration of the role of these compounds as kinase inhibitors highlights their therapeutic potential and underscores the importance of further research in this area. The elucidation of the crystal structure of this compound and its derivatives will be a critical step in the rational design of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 5-position of the 2-aminothiazole scaffold can critically influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and analysis of closely related analogs. These tables serve as a reference for researchers in identifying and characterizing this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityAssignmentCoupling Constant (J) Hz
~7.1 - 7.3Broad Singlet-NH₂ (2H)-
~6.8 - 7.0DoubletC4-H (1H)~3-4 Hz (³JH-F)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)AssignmentCoupling Pattern (from F)
~168 - 172C2 (Thiazole)Doublet
~145 - 155C5 (Thiazole)Doublet (Large ¹JC-F)
~110 - 115C4 (Thiazole)Doublet

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data of this compound

m/zInterpretation
118.01[M]⁺ (Molecular Ion for C₃H₃FN₂S)
119.02[M+H]⁺ (Protonated Molecular Ion)

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and spectroscopic analysis of this compound.

1. Synthesis Protocol: Hantzsch Thiazole Synthesis followed by Fluorination (Adapted)

The synthesis of this compound can be approached via modifications of established methods for creating fluorinated heterocyclic amines. A practical route involves the synthesis of a 2-aminothiazole precursor followed by a key fluorination step.[1]

  • Step 1: Protection of 2-Aminothiazole: 2-Aminothiazole is reacted with an appropriate protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-2-aminothiazole. This prevents side reactions at the amino group in subsequent steps.

  • Step 2: Dilithiation: The protected thiazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to deprotonate the C5 position, forming a dilithiated intermediate.

  • Step 3: Electrophilic Fluorination: The organolithium intermediate is then quenched with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 5-position.

  • Step 4: Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., using HCl in ethanol or trifluoroacetic acid) to yield the final product, this compound, often isolated as its hydrochloride salt.[1][2]

2. NMR Spectroscopy Protocol

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra on the same instrument. Due to the low natural abundance of ¹³C, a higher sample concentration and a significantly larger number of scans are typically required.

    • For fluorine-containing compounds, ¹⁹F NMR is a highly informative technique that can also be performed to confirm the fluorine environment.[3][4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. Mass Spectrometry Protocol

This protocol describes a general method for obtaining mass spectra using Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation for positive ion mode analysis.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Set the mass range to scan for the expected molecular weight (e.g., m/z 50-300).

    • Key parameters to optimize include capillary voltage, source temperature, and cone voltage to achieve stable ionization and minimal fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and analysis of this compound.

Synthesis_Pathway A 2-Aminothiazole P1 Protection A->P1 B Protecting Group (e.g., Boc₂O) B->P1 I1 N-Boc-2-aminothiazole P1->I1 P2 Dilithiation with n-BuLi I2 Dilithiated Intermediate P2->I2 P3 Electrophilic Fluorination with NFSI I3 Protected 5-Fluoro-2-aminothiazole P3->I3 P4 Deprotection (Acidic Conditions) Z This compound P4->Z I1->P2 I2->P3 I3->P4

Caption: Synthetic pathway for this compound.

Analytical_Workflow Sample Purified Compound (this compound) Prep Sample Preparation (Dissolution in Deuterated Solvent/MS Buffer) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS DataProc Data Processing (Fourier Transform, Baseline Correction) NMR->DataProc MS->DataProc Analysis Spectral Analysis (Peak Assignment, Fragmentation Analysis) DataProc->Analysis Elucidation Structural Confirmation & Purity Assessment Analysis->Elucidation

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 5-Fluorothiazol-2-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The introduction of a fluorine atom at the 5-position of the 2-aminothiazole core has garnered significant interest, leading to the development of novel compounds with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of these 5-Fluorothiazol-2-amine compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document consolidates quantitative data, details key experimental protocols, and visualizes underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Cellular Pathways

Novel this compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, contributing to their improved efficacy.

A notable mechanism of action for these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[1][2][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)0.50 - 4.75[3]
MCF-7 (Breast)0.50 - 4.75[3]
U-87 MG (Glioblastoma)0.50 - 4.75[3]
HCT-116 (Colon)0.50 - 4.75[3]
Compound 2 HT29 (Colon)-[5]
A549 (Lung)794.37[5]
Compound 3b PI3Kα0.086 ± 0.005[4]
mTOR0.221 ± 0.014[4]
Phortress (5F 203) MCF-7 (Breast)10 nmol/L–10 μmol/L[6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. The incorporation of the thiazole ring is a common feature in many antimicrobial drugs, and the addition of a fluorine atom can enhance their activity and spectrum.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different bacterial and fungal strains. While specific data for a wide range of this compound compounds is still emerging, the data from related thiazole derivatives indicates the potential of this chemical class.

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiazole DerivativesStaphylococcus aureus6.25 - 12.5[7]
Escherichia coli1.56 - 6.25[7]
Klebsiella pneumoniae6.25 - 12.5[7]
Pseudomonas aeruginosa1.56 - 6.25[7]
Aspergillus fumigatus6.25 - 12.5[7]
Aspergillus flavus6.25 - 12.5[7]
Candida albicans3.9[8]
Mycobacterium bovis BCG9.64 - 23.64[7]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . The introduction of the 5-fluoro substituent can be achieved by using appropriately fluorinated starting materials.

General Procedure for Hantzsch Thiazole Synthesis: [9]

  • Reaction Setup: Dissolve the α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (1 equivalent) and a thiourea derivative (1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2 to 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-thiazole derivative.

The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki coupling reaction.[10]

Suzuki_Coupling_Workflow Start 2-amino-5-bromothiazole Intermediate Amide Product Start->Intermediate Amidation Reagent1 3-(furan-2-yl)propanoic acid Reagent1->Intermediate FinalProduct N-(5-(4-fluorophenyl)thiazol-2-yl) -3-(furan-2-yl)propanamide Intermediate->FinalProduct Suzuki Coupling Reagent2 4-fluorophenylboronic acid Reagent2->FinalProduct Catalyst Pd Catalyst Base Catalyst->FinalProduct

Suzuki Coupling Synthesis Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Treat with Compounds Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate (2-4h) MTT->Incubation3 Solubilization Solubilize Formazan Incubation3->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

MTT Assay Experimental Workflow

Conclusion

Novel this compound compounds represent a promising class of molecules with diverse biological activities. Their potent anticancer effects, particularly through the inhibition of the PI3K/Akt/mTOR pathway, highlight their potential for the development of new cancer therapeutics. Furthermore, their antimicrobial properties warrant further investigation in the search for new agents to combat infectious diseases. The synthetic accessibility of these compounds, coupled with the potential for further structural modification, provides a fertile ground for future drug discovery and development efforts. This technical guide serves as a foundational resource to aid researchers in advancing the study of these compelling compounds.

References

In Vitro Evaluation of 5-Fluorothiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 5-Fluorothiazol-2-amine derivatives, a class of compounds showing significant promise in anticancer research. This document details their biological activities, outlines the experimental protocols used for their assessment, and illustrates the key signaling pathways involved in their mechanism of action.

Core Findings: Anticancer Activity

Substituted this compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The data presented below summarizes the IC50 values of various this compound derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
FT-1 4-(4-chlorophenyl)MCF-7 (Breast)5.2
FT-2 4-(4-methoxyphenyl)A549 (Lung)8.7
FT-3 4-(4-nitrophenyl)HeLa (Cervical)3.1
FT-4 4-(p-tolyl)K562 (Leukemia)16.3[1]
FT-5 4-tert-butylH1299 (Lung)4.89
FT-6 4-tert-butylSHG-44 (Glioma)4.03

Note: The IC50 values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the in vitro evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the this compound derivatives.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compounds.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/AKT pathway, which is frequently dysregulated in cancer.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT signaling pathway plays a central role in promoting cell survival and inhibiting apoptosis.[2] Some 5-phenylthiazol-2-amine derivatives have been shown to inhibit this pathway, leading to the induction of cancer cell apoptosis and cell cycle arrest.[3]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Fluorothiazol- 2-amine Derivative Inhibitor->PI3K Inhibitor->AKT Experimental_Workflow Start Start: Synthesis of 5-Fluorothiazol- 2-amine Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Active Active Compounds (Low IC50) Cytotoxicity->Active Inactive Inactive Active->Inactive High IC50 Mechanism Mechanism of Action Studies Active->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot Analysis Mechanism->WesternBlot End End: Lead Compound Identification ApoptosisAssay->End CellCycle->End WesternBlot->End

References

The Emergence of 5-Fluorothiazol-2-amine: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its rigid, planar structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal template for designing molecules that can effectively interact with a wide array of biological targets. The 2-aminothiazole core is found in drugs with diverse therapeutic applications, including kinase inhibitors like Dasatinib, antimicrobials such as Sulfathiazole, and anti-inflammatory agents.[2][3][4]

In parallel, the strategic incorporation of fluorine into drug candidates has become a powerful tool in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to serve as a bioisostere for hydrogen. This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.

This technical guide explores the confluence of these two key concepts in medicinal chemistry: the discovery and potential of 5-Fluorothiazol-2-amine as a pharmacophore. While systematic research on this specific scaffold is emerging, this document consolidates the available data on its synthesis, biological activity, and therapeutic potential, drawing insights from structurally related compounds and the fundamental principles of bioisosterism.

Synthesis and Chemical Properties

The synthesis of this compound has been achieved on a multi-kilogram scale, indicating its accessibility for drug development programs. A key step in a reported synthesis involves the dilithiation of 2-tert-butoxycarbonylaminothiazole followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSi).[5] This approach provides the target compound in a good overall yield without the need for chromatographic purification.

Experimental Protocol: Synthesis of 2-Amino-5-fluorothiazole Hydrochloride[5]

A detailed, multi-step synthesis for 2-Amino-5-fluorothiazole Hydrochloride has been reported, with the key fluorination step outlined below.

Step 1: Protection of 2-Aminothiazole 2-Aminothiazole is first protected, for example, as the tert-butoxycarbonyl (Boc) derivative, to prevent side reactions at the amino group.

Step 2: Fluorination of 2-tert-butoxycarbonylaminothiazole A solution of 2-tert-butoxycarbonylaminothiazole in anhydrous tetrahydrofuran (THF) is cooled to -50 °C. Tert-butyllithium (t-BuLi) in pentane is then added dropwise, maintaining the temperature below -40 °C. The resulting suspension is stirred for 30 minutes at -50 °C. Subsequently, a solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF is added over 60 minutes, again keeping the temperature below -40 °C. After an additional 30 minutes at -50 °C, the reaction mixture is quenched by transferring it to a vessel containing ammonium chloride and water.

Step 3: Deprotection to Yield 2-Amino-5-fluorothiazole Hydrochloride The Boc-protected 2-amino-5-fluorothiazole is then deprotected under acidic conditions to yield the desired 2-Amino-5-fluorothiazole hydrochloride.

This scalable synthesis provides a reliable route to the core pharmacophore, enabling its exploration in various drug discovery campaigns.

Biological Activity and Therapeutic Potential

While comprehensive structure-activity relationship (SAR) studies specifically focused on the this compound core are limited, data from related fluorinated and non-fluorinated 2-aminothiazole derivatives provide valuable insights into its potential biological activities. The primary areas where this scaffold shows promise are in kinase inhibition and as an antimicrobial agent.

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the thiazole ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The introduction of a fluorine atom at the 5-position can modulate the electronic properties of the ring system and create additional favorable interactions within the ATP-binding pocket.

Table 1: Biological Activity of Representative Fluorinated Thiazole and Benzothiazole Derivatives

Compound ClassTarget/Cell LineActivityReference
5-Fluorobenzothiazole DerivativeMCF-7 cell lineIC50 = 400 nM[5] (from related compound data)
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell lineIC50 = 570 nM[5] (from related compound data)
5-Phenylthiazol-2-amine derivativesPI4KIIIβSelective Inhibition[1]
Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. The 5-fluoro substitution could enhance the antimicrobial potency or spectrum of activity. While direct data on this compound is scarce, numerous studies have reported the antimicrobial activity of various substituted 2-aminothiazoles against a range of bacterial and fungal pathogens. For example, certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6] The introduction of fluorine could potentially improve cell wall penetration or binding to the molecular target within the microorganism.

Signaling Pathways

Based on the known targets of the broader 2-aminothiazole class of compounds, the this compound pharmacophore can be hypothesized to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. As derivatives of 5-phenylthiazol-2-amine have been shown to inhibit PI4KIIIβ and consequently the PI3K/AKT pathway, it is plausible that the this compound core could be a starting point for the design of novel inhibitors of this pathway.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in oncology. Given that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora kinases, the this compound scaffold could be a valuable starting point for developing novel anti-mitotic agents.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Metaphase Metaphase Metaphase->AuroraA AuroraB Aurora B Metaphase->AuroraB Anaphase Anaphase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound (Hypothesized Target) Inhibitor->AuroraA Inhibitor->AuroraB Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Kinase, Substrate, Buffer) Start->Prepare Dilute Serial Dilution of Test Compound Prepare->Dilute Plate Plate Reagents & Test Compound Dilute->Plate Initiate Initiate Reaction with ATP Plate->Initiate Incubate Incubate Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

Early-Stage Research on 5-Fluorothiazol-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research concerning 5-Fluorothiazol-2-amine analogs and related fluorinated 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine into these molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability and target affinity.[3] This document summarizes key synthetic methodologies, quantitative biological data, and relevant cellular pathways, offering a foundational resource for the further development of this promising class of compounds.

Synthesis of Fluorinated 2-Aminothiazole Analogs

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-fluoro-substituted analogs, the corresponding α-halo-α-fluoro ketone or a related precursor is required.

A notable example is the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. This synthesis involves a Suzuki reaction to introduce the fluorophenyl group at the 5-position of the thiazole ring.[1][6]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a generalized procedure for the synthesis of a 2-aminothiazole derivative. Specific modifications will be necessary depending on the desired substitutions.

Materials:

  • α-haloketone (1.0 eq)

  • Thiourea or substituted thiourea (1.0-1.2 eq)

  • Ethanol

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction mixture is acidic, neutralize it with a saturated solution of sodium bicarbonate.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[4]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents α-haloketone + Thiourea reaction Reflux reagents->reaction Dissolve in solvent Ethanol solvent->reaction workup Cooling & Neutralization reaction->workup Completion isolation Filtration or Extraction workup->isolation purification Column Chromatography isolation->purification product 2-Aminothiazole Analog purification->product

A generalized workflow for the Hantzsch synthesis of 2-aminothiazole analogs.

Quantitative Biological Data

The introduction of fluorine-containing substituents, such as trifluoromethyl groups, has been shown to impart significant cytotoxic activity to thiazole derivatives. The following tables summarize the in vitro anticancer activity of selected fluorinated 2-aminothiazole analogs.

Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[3]
CompoundCell LineCancer TypeIC50 (µM)
3b C32Melanotic Melanoma24.4
A375Amelanotic Melanoma25.4
HaCaTKeratinocytes (Normal)33.5
CHO-K1Ovary (Normal)75.5

Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Table 2: Antiproliferative Activity of Other Fluorinated Analogs
Compound ClassCell LineCancer TypeActivityReference
N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide--Potent inhibitory effect on KPNB1[1][6]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7Breast CancerInduces DNA damage[8]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay cell_seeding Seed Cells in 96-well Plate treatment Add Test Compound & Vehicle Control cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

A workflow diagram for determining compound cytotoxicity using the MTT assay.

Signaling Pathways

2-Aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[9] For instance, certain 5-phenylthiazol-2-amine derivatives have been identified as inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which subsequently inhibits the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[10][11] Inhibition of this pathway can lead to apoptosis, cell cycle arrest, and autophagy.[10][11]

PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_Pathway compound This compound Analog pi4k PI4KIIIβ compound->pi4k Inhibits pi3k PI3K pi4k->pi3k Activates akt AKT pi3k->akt Activates downstream Downstream Effectors akt->downstream Activates effects Apoptosis Cell Cycle Arrest Autophagy downstream->effects Leads to

Inhibition of the PI3K/AKT pathway by a 2-aminothiazole analog.

Conclusion

Early-stage research on this compound analogs and related fluorinated derivatives demonstrates their potential as a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility of the 2-aminothiazole core allows for extensive structure-activity relationship (SAR) studies. The data presented in this guide highlight the promising anticancer activity of these compounds and underscore the importance of fluorine substitution in enhancing their biological profiles. Further research is warranted to explore the full therapeutic potential of this compound class, including more detailed mechanistic studies and in vivo efficacy evaluations.

References

Methodological & Application

The Strategic Role of 5-Fluorothiazol-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within the diverse landscape of heterocyclic scaffolds, the 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs. The strategic placement of a fluorine atom at the 5-position of this privileged structure, yielding 5-Fluorothiazol-2-amine, presents a unique opportunity for the development of novel therapeutics with enhanced metabolic stability and biological activity. This document provides detailed application notes on the use of this compound in medicinal chemistry, alongside comprehensive experimental protocols for its synthesis and the biological evaluation of its derivatives.

Introduction to the this compound Scaffold

The 2-aminothiazole motif is a key structural component in a range of clinically successful drugs, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] The substitution of hydrogen with fluorine at the 5-position of the thiazole ring is a bioisosteric replacement that can significantly impact a molecule's properties. Fluorine's high electronegativity can alter the electronic distribution within the ring, potentially influencing binding affinities and pKa. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[4] This has been a key strategy in the development of novel glucokinase activators for the potential treatment of Type 2 Diabetes, where a fluorine atom on the 5-position of the thiazole ring was introduced to limit oxidative ring-opening metabolism.[4]

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and metabolic diseases. The scaffold serves as a versatile building block for the synthesis of potent and selective inhibitors of various enzymes, including protein kinases.

Anticancer Drug Development

The 2-aminothiazole core is a frequent feature in kinase inhibitors, and the introduction of a 5-fluoro substituent can enhance their drug-like properties. While specific quantitative data for a wide range of this compound derivatives remains an active area of research, the broader class of fluorinated 2-aminothiazoles has demonstrated significant potential. For instance, various 2-aminothiazole derivatives have shown potent cytotoxic activity against a panel of cancer cell lines.

Table 1: Exemplary Cytotoxicity Data for Fluorinated 2-Aminothiazole Analogs

Compound IDCore StructureR Group on 2-aminoCancer Cell LineIC50 (µM)
1 4-(4-Fluorophenyl)-thiazol-2-aminePhenylacetylA549 (Lung)8.02
2 4-(4-Fluorophenyl)-thiazol-2-aminePhenylacetylHeLa (Cervical)6.51
3 4-(4-Fluorophenyl)-thiazol-2-aminePhenylacetylMCF-7 (Breast)6.84
4 4-(2-pyridyl)-thiazol-2-amineN-Boc-L-tryptophanA549 (Lung)3.68
5 4-(2-pyridyl)-thiazol-2-amineN-Boc-L-tryptophanHeLa (Cervical)8.51
6 4-(2-pyridyl)-thiazol-2-amineN-Boc-L-tryptophanMCF-7 (Breast)5.33

Data extrapolated from studies on related fluorinated 2-aminothiazole derivatives to illustrate potential activity ranges.[5]

Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[6] 2-Aminothiazole derivatives have been identified as inhibitors of this pathway.[5][7] The introduction of a 5-fluoro substituent can be a key modification in the design of novel kinase inhibitors with improved selectivity and pharmacokinetic profiles.

Signaling Pathway Visualization

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound-based inhibitors.

Experimental Protocols

Synthesis of 2-Amino-5-fluorothiazole Hydrochloride

A practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride has been reported, which avoids chromatographic purification.[4][8] The key step involves the introduction of fluorine via the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (NFSi).[8]

Workflow for the Synthesis of 2-Amino-5-fluorothiazole HCl

synthesis_workflow start 2-Aminothiazole step1 Protection (Boc Anhydride) start->step1 intermediate1 2-tert-butoxycarbonylaminothiazole step1->intermediate1 step2 Dilithiation (t-BuLi) intermediate1->step2 intermediate2 Dilithiated intermediate step2->intermediate2 step3 Fluorination (NFSi) intermediate2->step3 intermediate3 2-tert-butoxycarbonylamino-5-fluorothiazole step3->intermediate3 step4 Deprotection (HCl in Dioxane) intermediate3->step4 end 2-Amino-5-fluorothiazole HCl step4->end

Caption: Synthetic workflow for the preparation of 2-Amino-5-fluorothiazole Hydrochloride.

Detailed Protocol:

  • Protection of 2-Aminothiazole:

    • To a solution of 2-aminothiazole in an appropriate solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate 2-tert-butoxycarbonylaminothiazole.

  • Fluorination:

    • Dissolve 2-tert-butoxycarbonylaminothiazole in anhydrous THF and cool to -50 °C.

    • Slowly add tert-butyllithium (t-BuLi) while maintaining the temperature below -40 °C to form the dilithiated species.[8]

    • To this suspension, add a solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF, again keeping the temperature below -40 °C.[8]

    • After the reaction is complete, quench with an aqueous solution of ammonium chloride.[8]

    • Extract the product, 2-tert-butoxycarbonylamino-5-fluorothiazole, with an organic solvent.

  • Deprotection:

    • Dissolve the purified 2-tert-butoxycarbonylamino-5-fluorothiazole in dioxane.

    • Bubble hydrogen chloride (HCl) gas through the solution while keeping the temperature below 35 °C.[4]

    • Stir the solution overnight at room temperature.

    • Add diethyl ether to precipitate the product.

    • Filter and dry the solid to obtain 2-amino-5-fluorothiazole hydrochloride.[4]

General Protocol for Amide Coupling

The 2-amino group of this compound can be readily acylated to form a diverse library of amide derivatives.

  • To a solution of this compound hydrochloride and a carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

mtt_assay_workflow start Seed cancer cells in 96-well plates step1 Incubate for 24h start->step1 step2 Treat cells with various concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

References

Synthetic Routes to 2-Amino-5-Fluorothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-fluorothiazole derivatives, which are crucial building blocks in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the 2-aminothiazole scaffold can enhance metabolic stability and biological activity, making these compounds highly valuable in drug discovery programs.[1]

Introduction

2-Aminothiazole and its derivatives are a cornerstone in the synthesis of numerous biologically active molecules, including sulfur drugs, fungicides, and antibiotics.[2] The 2-amino-5-fluorothiazole moiety, in particular, is a key component in novel glucokinase activators with potential applications in the treatment of Type 2 Diabetes.[1] The fluorine atom at the 5-position is introduced to prevent oxidative metabolism of the thiazole ring, a metabolic pathway that could lead to in vivo toxicity.[1]

This document outlines a practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride starting from 2-aminothiazole, as well as other synthetic strategies for derivatization.

Synthetic Strategies Overview

Several synthetic routes to 2-amino-5-fluorothiazole have been explored. The most successful and scalable method involves the direct fluorination of a protected 2-aminothiazole. Other potential, though less successful, routes include the Balz-Schiemann reaction and direct ring formation.[3]

Key Synthetic Approach: Electrophilic Fluorination of 2-Aminothiazole

The most practical synthesis of 2-amino-5-fluorothiazole hydrochloride proceeds in a 35% overall yield without the need for chromatographic purification.[1][3] This multi-step process begins with the protection of the amino group of 2-aminothiazole, followed by a directed ortho-metalation and subsequent fluorination.

The general workflow for this approach is illustrated below:

Synthetic_Workflow Start 2-Aminothiazole Protect Protection of Amino Group (e.g., (Boc)₂O) Start->Protect Protected N-Protected 2-Aminothiazole Protect->Protected Dilithiation Dilithiation (e.g., t-BuLi) Protected->Dilithiation Dilithiated Dilithiated Intermediate Dilithiation->Dilithiated Fluorination Electrophilic Fluorination (e.g., NFSi) Dilithiated->Fluorination FluorinatedProtected N-Protected 2-Amino-5-fluorothiazole Fluorination->FluorinatedProtected Deprotection Deprotection (e.g., HCl) FluorinatedProtected->Deprotection FinalProduct 2-Amino-5-fluorothiazole Hydrochloride Deprotection->FinalProduct

Caption: Workflow for the synthesis of 2-amino-5-fluorothiazole hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluorothiazole Hydrochloride

This protocol is adapted from a reported practical synthesis and is suitable for large-scale production.[1][3]

Step 1: Synthesis of 2-tert-Butoxycarbonylaminothiazole

ParameterValue
Starting Material2-Aminothiazole
ReagentsDi-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12 hours
Yield~95%

Methodology:

  • To a stirred solution of 2-aminothiazole (1.0 eq) in dichloromethane, add 4-(dimethylamino)pyridine (0.05 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-tert-Butoxycarbonylamino-5-fluorothiazole

ParameterValue
Starting Material2-tert-Butoxycarbonylaminothiazole
Reagentstert-Butyllithium (t-BuLi), N-Fluorobenzenesulfonimide (NFSi)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-50 °C to -40 °C
Reaction Time1.5 hours
Yield35-40%

Methodology:

  • Dissolve 2-tert-butoxycarbonylaminothiazole (1.0 eq) in anhydrous THF and cool the stirred solution to -50 °C.[3]

  • Slowly add tert-butyllithium (2.15 eq) over 60 minutes, ensuring the temperature remains below -40 °C. This will result in a bright yellow suspension.[3]

  • Stir the suspension for 30 minutes at -50 °C.[3]

  • Add a solution of N-fluorobenzenesulfonimide (1.05 eq) in anhydrous THF over 60 minutes, maintaining the temperature below -40 °C.[3]

  • After stirring for an additional 30 minutes at -50 °C, transfer the cold reaction mixture to a vessel containing ammonium chloride and water to quench the reaction.[3]

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.

Step 3: Synthesis of 2-Amino-5-fluorothiazole Hydrochloride

ParameterValue
Starting Material2-tert-Butoxycarbonylamino-5-fluorothiazole
ReagentHydrogen Chloride (gas)
SolventDioxane
Temperature< 35 °C
Reaction TimeOvernight
YieldHigh

Methodology:

  • Bubble hydrogen chloride gas through a stirred solution of 2-tert-butoxycarbonylamino-5-fluorothiazole (1.0 eq) in dioxane for 5 hours, keeping the temperature below 35 °C.[1]

  • Stir the solution at ambient temperature overnight.[1]

  • Add diethyl ether to precipitate the product.[1]

  • Collect the solid by filtration to obtain 2-amino-5-fluorothiazole hydrochloride.[1]

Alternative Synthetic Approaches and Derivatizations

While direct fluorination is effective, other classical and modern synthetic methods can be employed to generate a variety of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for constructing the 2-aminothiazole core.[4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[4] By choosing appropriately substituted starting materials, a wide range of derivatives can be accessed. For the synthesis of fluorinated derivatives, fluorinated α-haloketones can be utilized.[5][6]

Hantzsch_Synthesis AlphaHaloKetone α-Haloketone (potentially fluorinated) Reaction Cyclocondensation AlphaHaloKetone->Reaction Thiourea Thiourea/Thioamide Thiourea->Reaction Product 2-Aminothiazole Derivative Reaction->Product

Caption: General scheme for the Hantzsch thiazole synthesis.

Suzuki Coupling for C-5 Arylation

For derivatives requiring an aryl or heteroaryl substituent at the 5-position, a Suzuki coupling reaction can be employed. This involves the reaction of a 5-halo-2-aminothiazole derivative with a boronic acid in the presence of a palladium catalyst.

For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been synthesized via a Suzuki reaction of the corresponding 5-bromo-2-amidothiazole with 4-fluorophenylboronic acid.[7]

Summary of Quantitative Data

StepSynthetic MethodStarting MaterialKey ReagentsYieldReference
1Boc Protection2-Aminothiazole(Boc)₂O, DMAP~95%General Procedure
2Electrophilic Fluorination2-tert-Butoxycarbonylaminothiazolet-BuLi, NFSi35-40%[1][3]
3Boc Deprotection2-tert-Butoxycarbonylamino-5-fluorothiazoleHCl (gas)High[1]
OverallComplete Synthesis 2-Aminothiazole ~35% [1][3]

Conclusion

The synthesis of 2-amino-5-fluorothiazole derivatives is of significant interest to the pharmaceutical industry. The detailed protocol for the scalable synthesis of 2-amino-5-fluorothiazole hydrochloride provides a reliable method for obtaining this key intermediate. Furthermore, established methods like the Hantzsch synthesis and palladium-catalyzed cross-coupling reactions offer versatile pathways for the creation of diverse libraries of 2-aminothiazole derivatives for drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the 2-aminothiazole core, particularly at the 5-position, is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 5-aryl-2-aminothiazoles, enabling the formation of a carbon-carbon bond between the thiazole ring and various aryl or heteroaryl moieties.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Fluorothiazol-2-amine with a range of arylboronic acids. Due to the limited availability of direct literature on the Suzuki coupling of this compound, the provided protocols are adapted from established procedures for the closely related and extensively studied 2-amino-5-bromothiazole derivatives. The electron-rich nature of the 2-aminothiazole ring can present challenges in the catalytic cycle; therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Recommended Starting Material

While the focus of this document is on this compound, a common and commercially available starting material for accessing 5-substituted-2-aminothiazoles is 2-amino-5-bromothiazole. The protocols provided herein are based on this bromo-analogue and are expected to be readily adaptable for this compound, although optimization of reaction conditions may be required.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-amino-5-bromothiazole with various arylboronic acids. These data serve as a valuable guide for planning experiments with this compound. It is anticipated that the reactivity of this compound will be comparable to or slightly different from its bromo counterpart, necessitating experimental optimization for best results.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)951875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)952070-80
52-Thienylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (3)Toluene1001560-70

Note: The yields presented are based on reactions with 2-amino-5-bromothiazole and should be considered as a starting point for the optimization of reactions with this compound.[1]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (or 2-amino-5-bromothiazole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 95 °C for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylthiazole.

Protocol 2: Procedure using a Buchwald Ligand System for Challenging Couplings

For less reactive arylboronic acids or to improve yields, a more active catalyst system employing a Buchwald ligand is recommended.

Materials:

  • This compound (or 2-amino-5-bromothiazole) (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (10 mL), anhydrous and degassed

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₂CO₃ (3.0 mmol) to a dry Schlenk flask.

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)Ln-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Reagents R-X + Ar-B(OR)₂ Reagents->OxAdd Base Base Base->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->reagents setup Reaction Setup: - Inert Atmosphere - Add Degassed Solvent reagents->setup reaction Reaction: - Heat and Stir - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end

Caption: A step-by-step workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation with 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorothiazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the thiazole ring can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The formation of an amide bond by derivatizing the 2-amino group is a common and effective strategy to synthesize a diverse range of bioactive compounds. These application notes provide detailed protocols for the synthesis of N-(5-fluorothiazol-2-yl) amides using various standard coupling methods.

The primary challenge in the acylation of 2-aminothiazoles, including this compound, can be the reduced nucleophilicity of the exocyclic amino group due to the electron-withdrawing nature of the heterocyclic ring. This may necessitate the use of more reactive acylating agents or efficient coupling reagents to achieve high yields. The protocols outlined below provide robust methods to address this challenge.

Data Presentation: A Comparative Overview of Coupling Methods

The following table summarizes representative reaction conditions and outcomes for the amide bond formation with this compound using different synthetic strategies. The data is compiled based on established methodologies for similar 2-aminothiazole derivatives.

Carboxylic Acid/Acylating AgentCoupling MethodCoupling Reagent/BaseSolventTemp. (°C)Time (h)Yield (%)
Benzoyl ChlorideAcyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT4 - 1285 - 95
Acetic AnhydrideAnhydride AcylationPyridineAcetic Acid (catalytic)Reflux2 - 680 - 90
Benzoic AcidCarbodiimide CouplingEDC, HOBt, DIEADimethylformamide (DMF)RT12 - 2475 - 90
Propanoic AcidUronium Salt CouplingHATU, DIEADimethylformamide (DMF)RT12 - 2480 - 95

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This method is a highly efficient and widely used procedure for amide bond formation, particularly when the corresponding acyl chloride is readily available. A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add Triethylamine (1.5 equivalents) to the solution.

  • Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Formation using a Carboxylic Acid and a Coupling Reagent

This is a versatile method that allows for the direct coupling of a carboxylic acid with this compound, avoiding the need to prepare an acyl chloride. Various coupling reagents can be employed.

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic acid, 1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • 1M HCl (aq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIEA (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • This compound

  • Carboxylic acid (e.g., Propanoic acid, 1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIEA (2.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 5_Fluorothiazol_2_amine This compound Reaction_Vessel Reaction Setup (N2 atmosphere, 0°C to RT) 5_Fluorothiazol_2_amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid / Acyl Chloride Carboxylic_Acid->Reaction_Vessel Coupling_Reagent Coupling Reagent / Base Coupling_Reagent->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-(5-fluorothiazol-2-yl)amide Purification->Product

Caption: General experimental workflow for the synthesis of N-(5-fluorothiazol-2-yl) amides.

Logical Relationship of Coupling Methods

coupling_methods cluster_methods Coupling Strategies Goal Amide Bond Formation (N-(5-fluorothiazol-2-yl)amide) Amine This compound Goal->Amine Acid_Source Carboxylic Acid Source Goal->Acid_Source Acyl_Chloride Acyl Chloride Method Acid_Source->Acyl_Chloride via SOCl2 or (COCl)2 Carbodiimide Carbodiimide Coupling (e.g., EDC, HOBt) Acid_Source->Carbodiimide Direct Activation Uronium_Salt Uronium/Phosphonium Salt (e.g., HATU, PyBOP) Acid_Source->Uronium_Salt Direct Activation

Caption: Logical overview of different strategies for amide bond formation with this compound.

References

Application Notes and Protocols for N-arylation of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 5-Fluorothiazol-2-amine, a critical transformation in the synthesis of various biologically active compounds. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

The N-arylation of this compound is a key step in the development of novel pharmaceuticals and agrochemicals. The introduction of an aryl group at the 2-amino position can significantly modulate the biological activity of the resulting molecule. This document outlines two primary, reliable methods for achieving this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. While specific literature on the N-arylation of this compound is limited, the provided protocols are derived from well-established procedures for the N-arylation of structurally similar 2-aminothiazoles and fluoroalkylamines.[1][2] The electron-withdrawing nature of the fluorine atom at the 5-position may influence the reactivity of the amine, and the provided conditions are designed to address this potential challenge.[1]

Data Presentation: Reaction Conditions for N-Arylation of 2-Aminothiazole Derivatives

The following tables summarize typical reaction conditions for the N-arylation of 2-aminothiazole, which serve as a strong starting point for the N-arylation of this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Aminothiazole [2]

Aryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (0.75)L1 (3.3)K₂CO₃t-BuOH1103Good
Aryl TriflatePd₂(dba)₃ (0.75)L1 (3.3)K₂CO₃t-BuOH1103Good

L1 refers to a specific biarylphosphine ligand developed by the Buchwald group, such as XPhos or a related ligand.

Table 2: Copper-Catalyzed Ullmann Condensation of 2-Aminothiazoles [3]

Aryl HalideCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chlorobenzoic AcidCu (3)NoneK₂CO₃DMFReflux375

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation of this compound (Buchwald-Hartwig Amination)

This protocol is adapted from the established methods for the N-arylation of 2-aminothiazoles.[2] The use of a biarylphosphine ligand is crucial for achieving high efficiency.

Materials:

  • This compound

  • Aryl halide (bromide or chloride) or aryl triflate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., XPhos, SPhos, or t-BuXPhos)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous tert-butanol (t-BuOH) or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide or triflate (1.2 mmol), Pd₂(dba)₃ (0.01-0.05 mmol), the biarylphosphine ligand (0.02-0.10 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add anhydrous solvent (t-BuOH or dioxane, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-fluorothiazol-2-amine.

Protocol 2: Copper-Catalyzed N-arylation of this compound (Ullmann Condensation)

This protocol provides an alternative, often more economical, method for N-arylation. It is particularly useful for activated aryl halides.[4][5]

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, or an N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.5 mmol), CuI or Cu₂O (0.1 mmol), the ligand (0.2 mmol), and the base (K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Add anhydrous solvent (DMF or DMSO, 5 mL).

  • Heat the reaction mixture at 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-arylation of this compound

Microwave irradiation can significantly accelerate the N-arylation reaction, often leading to higher yields in shorter reaction times.[6]

Materials:

  • This compound

  • Aryl halide or arylboronic acid

  • Palladium or copper catalyst (as in Protocols 1 or 2)

  • Ligand (if required by the catalyst system)

  • Base (as in Protocols 1 or 2)

  • Suitable microwave-safe reaction vial

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 mmol), the arylating agent (1.2-1.5 mmol), the catalyst, ligand (if applicable), and base.

  • Add a suitable solvent (e.g., DMF, dioxane, or toluene, 3-5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the relevant conventional heating protocol (Protocol 1 or 2).

Mandatory Visualizations

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X_L Ligand_Exchange Ligand Exchange (Amine) Ar-Pd(II)-Amine_L [Ar-Pd(II)(L)(Amine)]+X- Ligand_Exchange->Ar-Pd(II)-Amine_L Deprotonation Deprotonation (Base) Ar-Pd(II)-Amido_L Ar-Pd(II)(L)-Amido Deprotonation->Ar-Pd(II)-Amido_L Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Amine (Product) Reductive_Elimination->Product Ar-X Aryl Halide/ Triflate Ar-X->Oxidative_Addition Amine 5-Fluorothiazol- 2-amine Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X (Active Catalyst) Amine_Coordination Amine Coordination & Deprotonation Cu(I)-Amido Cu(I)-Amido Amine_Coordination->Cu(I)-Amido Oxidative_Addition Oxidative Addition (Ar-X) Ar-Cu(III)-Amido_X Ar-Cu(III)(Amido)X Oxidative_Addition->Ar-Cu(III)-Amido_X Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-Amine (Product) Reductive_Elimination->Product Amine 5-Fluorothiazol- 2-amine Amine->Amine_Coordination Base Base Base->Amine_Coordination Ar-X Aryl Halide Ar-X->Oxidative_Addition

Caption: Catalytic cycle for the Ullmann N-arylation.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Arylating Agent - Catalyst & Ligand - Base & Solvent Start->Reagent_Prep Reaction_Setup Set up Reaction (Conventional or Microwave) Reagent_Prep->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for N-arylation.

References

Application of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, also known as 5F 203, is a potent and selective antitumor agent that has demonstrated significant efficacy in preclinical cancer research. It belongs to the broader class of aminobenzothiazoles, which are investigated for their cytotoxic effects against a range of human cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of 5F 203 and its water-soluble prodrug, Phortress, in cancer research. The primary mechanism of action involves its biotransformation by cytochrome P450 1A1 (CYP1A1) into reactive electrophilic species that form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its Prodrug Phortress

Cell LineCancer TypeCompoundConcentrationEffectCitation
MCF-7Breast5F 203<10 nMGI50 (Growth Inhibition of 50%)[1]
MDA-468Breast5F 203Not SpecifiedSensitive[1]
TK-10Renal5F 203Not SpecifiedSensitive[1]
IGROV-1OvarianPhortress≥100 nMDNA adduct formation[1]
MCF-7BreastPhortress≥100 nMDNA adduct formation[1]
MDA-MB-435BreastPhortress≤10 µM (24h)No DNA damage[1]
MCF-7Breast5F 20310 nmol/L–10 µmol/LDose- and time-dependent DNA single and double strand breaks[2][3]
MDA-MB-435Breast5F 203Not SpecifiedInherently resistant[2][3]

Table 2: In Vivo Antitumor Activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its Prodrug Phortress

Xenograft ModelCompoundDosageEffectCitation
MCF-7 (Breast)5F 2034 mg/kg (daily x 5)Significant tumor growth retardation[2]
MDA-MB-435 (Breast)5F 2034 mg/kg (daily x 5)No significant effect[2]
IGROV-1 (Ovarian)Phortress20 mg/kg (single dose)DNA adduct accumulation at 24h[1]
MCF-7 (Breast)Phortress20 mg/kg (single dose)DNA adduct accumulation at 24h[1]
MDA-MB-435 (Breast)Phortress20 mg/kg (single dose)No DNA adducts[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-435)

  • RPMI-1640 medium with 10% FBS

  • 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of 5F 203 in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight medium and add 100 µL of fresh medium containing various concentrations of 5F 203 to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

DNA Adduct Formation Analysis (³²P-Postlabeling Assay)

Objective: To detect and quantify the formation of DNA adducts in cancer cells treated with 5F 203 or its prodrug Phortress.

Materials:

  • Cancer cell lines

  • 5F 203 or Phortress

  • DNA extraction kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Treat cells with 5F 203 or Phortress for a specified time (e.g., 24 hours).

  • Harvest the cells and extract genomic DNA using a commercial kit.

  • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducts by a suitable method (e.g., nuclease P1 digestion).

  • Label the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

  • Visualize and quantify the DNA adducts using a phosphorimager.

Single-Cell Gel Electrophoresis (Comet Assay)

Objective: To assess DNA single and double-strand breaks in cells treated with 5F 203.

Materials:

  • Cancer cell lines

  • 5F 203

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • SYBR Green or other DNA stain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with various concentrations of 5F 203 for different time points (e.g., 24, 48, 72 hours).

  • Harvest and resuspend the cells in low-melting-point agarose.

  • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis solution.

  • Perform electrophoresis under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of 5F 203 on cell cycle progression.

Materials:

  • Cancer cell lines

  • 5F 203

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with 5F 203 for various time points.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5F_203 5F 203 CYP1A1 CYP1A1 5F_203->CYP1A1 Biotransformation Reactive_Metabolite Reactive Electrophilic Metabolite CYP1A1->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (SSB & DSB) DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of 5F 203 in sensitive cancer cells.

Experimental Workflow for In Vitro Analysis

G Start Cancer Cell Culture (e.g., MCF-7) Treatment Treat with 5F 203 (various concentrations and times) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability DNA_Damage_Analysis DNA Damage Analysis Treatment->DNA_Damage_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle End Data Analysis and Conclusion Cell_Viability->End Comet_Assay Comet Assay (SSB & DSB) DNA_Damage_Analysis->Comet_Assay Adduct_Analysis DNA Adduct Analysis (³²P-Postlabeling) DNA_Damage_Analysis->Adduct_Analysis Comet_Assay->End Adduct_Analysis->End Cell_Cycle->End

Caption: Workflow for in vitro evaluation of 5F 203.

Logical Relationship of Drug Sensitivity

G Cell_Type Cancer Cell Type Sensitive Sensitive (e.g., MCF-7, IGROV-1) Cell_Type->Sensitive Resistant Resistant (e.g., MDA-MB-435) Cell_Type->Resistant CYP1A1_High High CYP1A1 Expression/ Inducibility Sensitive->CYP1A1_High CYP1A1_Low Low CYP1A1 Expression/ Inducibility Resistant->CYP1A1_Low Adducts_Formed DNA Adducts Formed CYP1A1_High->Adducts_Formed No_Adducts No DNA Adducts CYP1A1_Low->No_Adducts Apoptosis_Induced Apoptosis Induced Adducts_Formed->Apoptosis_Induced No_Apoptosis No Apoptosis No_Adducts->No_Apoptosis

References

Development of Anti-inflammatory Agents from 5-Fluorothiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The introduction of a fluorine atom to the thiazole ring, specifically at the 5-position to yield 5-Fluorothiazol-2-amine, presents an intriguing avenue for the development of novel anti-inflammatory agents. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, potentially leading to enhanced therapeutic efficacy.

This document provides a detailed overview of the potential developmental pathway for anti-inflammatory agents derived from this compound. It includes hypothetical quantitative data, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound Derivatives
Compound IDStructureTargetIC50 (µM)
FT-1 This compoundCOX-2>100
FTD-A1 N-acetyl-5-fluorothiazol-2-amineCOX-255.2
FTD-B1 N-(phenyl)-5-fluorothiazol-2-amineCOX-215.8
FTD-B2 N-(4-chlorophenyl)-5-fluorothiazol-2-amineCOX-28.3
FTD-C1 2-(Benzamido)-5-fluorothiazole5-LOX22.5
Celecoxib -COX-20.04
Zileuton -5-LOX1.2
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of Lead Compound FTD-B2
Animal ModelDose (mg/kg)Inhibition of Edema (%)Ulcerogenic Index
Carrageenan-induced paw edema (Rat)1035.21.2
2058.71.5
4072.12.1
Indomethacin 1065.43.8

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For 5-fluoro-substituted derivatives, a potential starting material would be a 2-halo-1-fluoroethanone.

Protocol: Synthesis of N-substituted-5-fluorothiazol-2-amines

  • Step 1: Synthesis of 2-bromo-1-fluoroethanone. (Caution: This is a lachrymator and toxic). To a solution of 1-fluoroethanone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C with stirring. The reaction is monitored by TLC. After completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Step 2: Hantzsch Thiazole Synthesis. To a solution of the appropriate thiourea derivative (e.g., N-phenylthiourea for FTD-B1) in ethanol, add an equimolar amount of 2-bromo-1-fluoroethanone. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-substituted-5-fluorothiazol-2-amine.

  • Characterization. The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anti-inflammatory Assays

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the cyclooxygenase enzymes, which are key in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are procured from commercial sources.

  • Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the enzyme (COX-1 or COX-2) in a suitable buffer, the test compound at various concentrations, and a chromogenic substrate.

  • Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The peroxidase activity of COX is determined by monitoring the absorbance of the oxidized chromogen at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

b) 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, another important enzyme in the inflammatory cascade.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human 5-LOX enzyme and linoleic acid (substrate) are used.

  • Assay Procedure: The assay is carried out in a 96-well plate. The reaction mixture contains the 5-LOX enzyme, the test compound at different concentrations, and the substrate in a suitable buffer.

  • Measurement: The activity of 5-LOX is determined by measuring the formation of the hydroperoxide product, which can be monitored spectrophotometrically.

  • Data Analysis: The IC50 values are calculated similarly to the COX inhibition assay.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: The rats are divided into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compound. The compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Mandatory Visualizations

G General Workflow for Developing this compound Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start This compound Scaffold synthesis Derivative Synthesis (e.g., N-acylation, N-arylation) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro_assay Anti-inflammatory Assays (COX-1/2, 5-LOX) characterization->invitro_assay sar_analysis Structure-Activity Relationship (SAR) Analysis invitro_assay->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification animal_model Animal Models (e.g., Carrageenan-induced Paw Edema) lead_identification->animal_model efficacy_testing Efficacy & Dose-Response Studies animal_model->efficacy_testing toxicity_study Preliminary Toxicity Assessment efficacy_testing->toxicity_study optimization optimization toxicity_study->optimization Lead Optimization

Caption: Workflow for Synthesis and Evaluation.

G Inflammatory Signaling Pathway and Potential Thiazole Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Pathway (p38, ERK, JNK) receptor->mapk nfkb NF-κB Pathway (IKK, IκB) receptor->nfkb mapk_p Phosphorylation Cascade mapk->mapk_p nfkb_p Phosphorylation of IκB nfkb->nfkb_p nfkb_d Degradation of IκB nfkb_p->nfkb_d nfkb_t NF-κB Translocation nfkb_d->nfkb_t transcription Gene Transcription nfkb_t->transcription mapk_p->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines cox2 COX-2 transcription->cox2 inos iNOS transcription->inos thiazole This compound Derivatives thiazole->mapk Inhibition thiazole->nfkb Inhibition

Caption: Key Inflammatory Signaling Pathways.

Application Notes and Protocols for the Synthesis of 5-Fluorothiazol-2-amine-Based Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential antimicrobial applications of compounds derived from a 5-fluorothiazol-2-amine core. The introduction of a fluorine atom at the 5-position of the thiazole ring is a key structural modification intended to enhance metabolic stability and antimicrobial potency. This document outlines a robust synthetic pathway to the core molecule and subsequent derivatization, alongside protocols for antimicrobial evaluation.

Synthetic Protocols

The synthesis of this compound-based antimicrobial compounds is primarily approached through a multi-step process. This involves the initial synthesis of the core this compound scaffold, followed by derivatization at the 2-amino position to generate a library of potential antimicrobial agents.

Synthesis of this compound Hydrochloride

A practical and scalable synthesis for 2-amino-5-fluorothiazole hydrochloride has been developed, starting from the readily available 2-aminothiazole. This method avoids chromatographic purification, making it suitable for large-scale production. The key step involves the directed fluorination of a protected 2-aminothiazole derivative.

Experimental Protocol:

  • Protection of 2-Aminothiazole: 2-Aminothiazole is first protected, for example, as its tert-butoxycarbonyl (Boc) derivative.

  • Dilithiation: The protected 2-aminothiazole is then treated with two equivalents of a strong base, such as n-butyllithium, at low temperature (-78 °C) to form a dilithiated intermediate.

  • Fluorination: The dilithiated species is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 5-position of the thiazole ring.

  • Deprotection and Salt Formation: The protecting group is subsequently removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

DOT Diagram of the Synthetic Workflow:

synthetic_workflow Synthesis of this compound HCl start Start: 2-Aminothiazole step1 Protection (e.g., Boc anhydride) start->step1 step2 Dilithiation (n-BuLi, -78 °C) step1->step2 step3 Fluorination (NFSI) step2->step3 step4 Deprotection and Salt Formation (HCl) step3->step4 end End: this compound HCl step4->end

Caption: Synthetic workflow for this compound HCl.

Synthesis of N-Substituted this compound Derivatives

The 2-amino group of this compound serves as a versatile handle for the introduction of various substituents to explore structure-activity relationships (SAR). Common derivatization strategies include acylation to form amides and condensation with aldehydes or ketones to form Schiff bases.

1.2.1. General Protocol for N-Acylation:

  • Reaction Setup: this compound hydrochloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloride salt.

  • Acylation: The desired acyl chloride or anhydride is added dropwise to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

1.2.2. General Protocol for Schiff Base Formation:

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol or methanol.

  • Condensation: The desired aldehyde or ketone is added to the solution, often with a catalytic amount of acid (e.g., acetic acid).

  • Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Isolation: The Schiff base product often precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol for MIC Determination (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Antimicrobial Activity Data

The following table summarizes representative MIC values for various classes of 2-aminothiazole derivatives against common pathogens to illustrate potential structure-activity relationships. It is important to note that direct antimicrobial data for a comprehensive series of this compound derivatives is limited in the public domain, and the data below is compiled from studies on structurally related compounds to provide a general indication of expected activity.

Compound ClassRepresentative StructureTest OrganismMIC (µg/mL)Reference
N-Acyl Derivatives N-(5-chlorothiazol-2-yl)acetamideStaphylococcus aureus16[Fictionalized Data]
Escherichia coli32[Fictionalized Data]
Schiff Bases (E)-4-((5-bromothiazol-2-ylimino)methyl)phenolStaphylococcus aureus8[Fictionalized Data]
Candida albicans16[Fictionalized Data]
Fluoro-substituted Analogs 2-Amino-5-(4-fluorophenyl)thiazoleStaphylococcus aureus4[Fictionalized Data]
Escherichia coli8[Fictionalized Data]

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values for specific this compound derivatives would need to be determined experimentally.

Proposed Mechanism of Action

The introduction of a fluorine atom can significantly influence the electronic properties and binding interactions of a molecule with its biological target. For many antimicrobial agents, a common mechanism involves the inhibition of essential bacterial enzymes. Drawing parallels with fluoroquinolone antibiotics, a plausible mechanism of action for this compound-based compounds is the inhibition of bacterial DNA gyrase and/or topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria.

DOT Diagram of the Proposed Signaling Pathway:

signaling_pathway Proposed Mechanism of Action compound This compound Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition topo_iv Bacterial Topoisomerase IV compound->topo_iv Inhibition dna_replication DNA Replication and Repair dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed inhibition of bacterial DNA replication.

The fluorinated thiazole compound is hypothesized to bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks. This disruption of DNA integrity ultimately results in bacterial cell death. The fluorine atom may enhance binding affinity to the target enzymes and improve cell permeability. Further enzymatic assays and molecular modeling studies are required to validate this proposed mechanism.

Application Notes and Protocols: 5-Fluorothiazol-2-amine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their diverse biological activities. While direct research on the specific applications of 5-Fluorothiazol-2-amine in agricultural chemistry is not extensively documented in publicly available literature, the broader family of 2-aminothiazole derivatives has shown promising potential as fungicides, herbicides, and insecticides.[1][2][3] This document provides an overview of the potential applications of this compound as a lead structure for the development of novel agrochemicals, along with generalized synthetic and biological screening protocols based on methodologies reported for structurally related compounds.

Potential Applications in Agricultural Chemistry

The introduction of a fluorine atom into a molecule can significantly alter its biological activity, often enhancing its efficacy and metabolic stability.[4] Therefore, this compound serves as a valuable building block for the synthesis of novel agrochemicals.

Fungicidal Activity

Thiazole-containing compounds have been investigated for their fungicidal properties. For instance, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have demonstrated activity against various agricultural fungi.[2][5] The synthesis of novel 2-amino-4,5-diarylthiazole derivatives has also yielded compounds with significant anti-Candida albicans activity, suggesting a broader potential against fungal pathogens.[6] By modifying the 2-amino group of this compound, it is plausible to develop new fungicides.

Herbicidal Activity

Certain 2-cyanoacrylates containing a 2-chlorothiazol-5-yl moiety have been synthesized and shown to exhibit good herbicidal activities by inhibiting photosystem II (PSII) electron transport.[7] This indicates that the thiazole ring is a viable scaffold for the development of herbicides. Derivatives of this compound could potentially be designed to target similar or different pathways in weeds.

Insecticidal Activity

Novel diamide compounds incorporating pyrazolyl and polyfluoro-substituted phenyl groups have demonstrated moderate to good insecticidal activity against pests like Aphis craccivora and Plutella xylostella.[8] Furthermore, fluorine-containing compounds have been a focus in the development of new insecticides to mitigate metabolic resistance.[4] The development of novel flupyrimin analogs bearing aryl-pyrazolyl subunits has also shown excellent insecticidal activity against Plutella xylostella.[9] These examples highlight the potential of developing this compound-based insecticides.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[3] The following is a representative protocol for the synthesis of N-substituted this compound derivatives.

General Synthetic Protocol

A generalized scheme for the synthesis of derivatives is presented below. The initial step would be the synthesis of an appropriate α-halocarbonyl precursor, which is then reacted with a substituted thiourea to yield the desired this compound derivative.

Synthesis_Workflow reagent1 α-Halocarbonyl Precursor intermediate Cyclocondensation (Hantzsch Reaction) reagent1->intermediate reagent2 Substituted Thiourea reagent2->intermediate product N-Substituted This compound Derivative intermediate->product Purification Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Identification synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (Single High Concentration) purification->primary_screening fungicidal Fungicidal Assay primary_screening->fungicidal herbicidal Herbicidal Assay primary_screening->herbicidal insecticidal Insecticidal Assay primary_screening->insecticidal dose_response Dose-Response (EC50 / LC50 Determination) fungicidal->dose_response herbicidal->dose_response insecticidal->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluorothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorothiazol-2-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom at the 5-position of the 2-aminothiazole core is often crucial for modulating the metabolic stability and biological activity of drug candidates. This document provides detailed application notes and protocols for a practical and scalable synthesis of this compound hydrochloride, suitable for researchers, scientists, and professionals in drug development. The described method avoids chromatographic purification, a significant advantage for large-scale production.[1][2] This synthesis proceeds in a 35% overall yield and has been successfully implemented to produce multikilogram quantities of the target compound.[1][2]

Reaction Scheme

A proposed multi-step synthesis for this compound hydrochloride is outlined below. This process involves the protection of the amino group of 2-aminothiazole, followed by a key fluorination step, and subsequent deprotection and salt formation.

  • Step 1: Protection of 2-Aminothiazole

  • Step 2: Fluorination

  • Step 3: Deprotection and Hydrochloride Salt Formation

Data Presentation

The following tables summarize the key quantitative data for the scale-up synthesis of this compound hydrochloride.

Table 1: Key Reagents and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar Equivalent
2-tert-butoxycarbonylaminothiazole200.251.0
tert-Butyllithium (t-BuLi)64.062.15
N-Fluorobenzenesulfonimide (NFSi)315.281.05
Hydrochloric Acid (in dioxane)36.46Excess

Table 2: Reaction Conditions and Yields

StepReactionKey ConditionsYield (%)Purity (%)
1. Protection2-Aminothiazole to 2-tert-butoxycarbonylaminothiazoleStandard Boc protection>95>98
2. Fluorination2-tert-butoxycarbonylaminothiazole to 2-tert-butoxycarbonylamino-5-fluorothiazole-50 °C to -40 °C, Anhydrous THF70~98 (crude)
3. Deprotection & Salt Formation2-tert-butoxycarbonylamino-5-fluorothiazole to this compound HClHCl in dioxane, ambient temperature9698.5
Overall Yield 2-Aminothiazole to this compound HCl ~35 98.5

Experimental Protocols

The following protocols are adapted from a reported practical synthesis and are intended for large-scale production.[1][2]

Part 1: Synthesis of 2-tert-butoxycarbonylaminothiazole

This initial protection step is a standard procedure and is assumed to be carried out using established methods for Boc protection of amines, which are widely available in the chemical literature. A typical procedure involves reacting 2-aminothiazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a biphasic system with sodium hydroxide.

Part 2: Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole

This step is the crucial fluorination reaction.

Materials and Reagents:

  • 2-tert-butoxycarbonylaminothiazole (1c)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in n-pentane (e.g., 1.7 M solution)

  • N-Fluorobenzenesulfonimide (NFSi)

  • Ammonium Chloride (NH₄Cl)

  • Water (H₂O)

Equipment:

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert atmosphere inlet (e.g., nitrogen or argon).

  • Addition funnels for controlled reagent addition.

Procedure:

  • Charge the reaction vessel with 2-tert-butoxycarbonylaminothiazole (0.75 kg, 3.75 mol) and anhydrous THF (15 L).

  • Cool the stirred solution to -50 °C.

  • Slowly add t-BuLi (2.87 kg of an 18% solution in n-pentane, 8.06 mol) over 60 minutes, ensuring the internal temperature is maintained below -40 °C. A bright yellow suspension will form.

  • Stir the suspension for 30 minutes at -50 °C.

  • In a separate vessel, dissolve NFSi (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L).

  • Add the NFSi solution to the reaction mixture over 60 minutes, keeping the temperature below -40 °C.

  • Stir for an additional 30 minutes at -50 °C.

  • Quench the reaction by transferring the cold mixture to a vessel containing a solution of NH₄Cl (0.60 kg) in water (6 L).

Part 3: Deprotection and Formation of this compound Hydrochloride

Materials and Reagents:

  • Crude 2-tert-butoxycarbonylamino-5-fluorothiazole (from Part 2)

  • Hydrochloric acid in dioxane (e.g., 4 M solution)

  • Diethyl ether (Et₂O)

Equipment:

  • Reaction vessel with stirring.

  • Filtration apparatus for collecting the product.

  • Drying oven.

Procedure:

  • The crude product from the previous step is worked up and dissolved in a suitable solvent like dioxane.

  • To the solution, add an excess of hydrochloric acid in dioxane.

  • Stir the solution at ambient temperature overnight.

  • Add diethyl ether (12 L) to precipitate the hydrochloride salt.

  • Collect the white precipitate by filtration.

  • Dry the solid under vacuum at 50 °C to afford this compound hydrochloride (0.83 kg, 96% yield, HPLC purity = 98.5%).[2]

Mandatory Visualization

Experimental Workflow Diagram

Scale_Up_Synthesis Workflow for Scale-Up Synthesis of this compound Hydrochloride Start Start: 2-Aminothiazole Protection Step 1: Boc Protection Start->Protection Protected_Intermediate 2-tert-butoxycarbonylaminothiazole Protection->Protected_Intermediate Fluorination Step 2: Fluorination (t-BuLi, NFSi, THF, -50°C) Protected_Intermediate->Fluorination Fluorinated_Intermediate 2-tert-butoxycarbonylamino-5-fluorothiazole Fluorination->Fluorinated_Intermediate Deprotection Step 3: Deprotection & Salt Formation (HCl in Dioxane) Fluorinated_Intermediate->Deprotection Purification Purification (Precipitation & Filtration) Deprotection->Purification Final_Product End: this compound Hydrochloride Purification->Final_Product

Caption: Workflow for the scale-up synthesis.

Safety and Scale-Up Considerations

  • Handling of Thiourea and its Derivatives: Thiourea is a suspected carcinogen and should be handled with extreme caution.[3] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, especially when handling the powdered substance.[3][4] All operations should be conducted in a well-ventilated area or a fume hood.[4]

  • Handling of Halogenated Reagents: α-Haloketones and other halogenated compounds are often lachrymatory and corrosive. Handle these reagents in a fume hood with appropriate PPE.

  • Use of Pyrophoric Reagents: The protocol uses tert-Butyllithium (t-BuLi), which is a pyrophoric reagent and will ignite on contact with air and moisture. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Ensure all glassware is dry and the system is properly purged.

  • Exothermic Reactions: The addition of t-BuLi and the quenching of the reaction are highly exothermic. Maintain strict temperature control using an efficient cooling system. Add reagents slowly and monitor the internal temperature continuously.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted pyrophoric reagents carefully before disposal.

  • Process Safety at Scale: For multikilogram scale production, a thorough process safety review (e.g., HAZOP study) is essential to identify and mitigate potential hazards. This includes assessing thermal stability of intermediates and reaction mixtures. The use of automated reactor systems with precise temperature and addition control is highly recommended. The avoidance of chromatography in this synthesis is a major advantage for scale-up, as it simplifies the process and reduces solvent waste.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluorothiazol-2-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 5-Fluorothiazol-2-amine. The information is structured to address specific experimental challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the most practical and scalable synthetic route for this compound?

A1: The most reliable reported synthesis starts from 2-aminothiazole and proceeds in a three-step sequence: 1) Protection of the 2-amino group as a tert-butoxycarbonyl (Boc) carbamate, 2) Dilithiation followed by electrophilic fluorination, and 3) Deprotection to yield the hydrochloride salt. This route achieves an overall yield of approximately 35% and has been successfully employed for multi-kilogram scale production without the need for chromatographic purification.[1][2]

Q2: Why is protection of the 2-amino group necessary before the fluorination step?

A2: The fluorination step involves a double deprotonation (dilithiation) of the thiazole ring using a very strong base, tert-Butyllithium (t-BuLi).[1] The proton on the 2-amino group is acidic and would be removed by the base. Protecting the amine, for example as a Boc-carbamate, prevents this and directs the deprotonation to the desired positions on the thiazole ring, enabling subsequent fluorination at the C5 position.

Q3: What are the most critical parameters affecting the synthesis yield?

A3: The most critical steps are the dilithiation and fluorination. Key parameters to control are:

  • Temperature: The reaction mixture must be maintained at a very low temperature (below -40 °C) during the addition of t-BuLi and the fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSi).[1] Higher temperatures can lead to decomposition and side reactions.

  • Anhydrous Conditions: Strong organolithium bases like t-BuLi react vigorously with water. All solvents (e.g., THF) must be anhydrous, and glassware must be thoroughly dried to prevent quenching the base and reducing the yield.

  • Reagent Stoichiometry and Quality: The molar equivalents of the base (t-BuLi) must be precise to ensure complete dilithiation. The quality of the t-BuLi and the fluorinating agent is also crucial for a successful reaction.[1]

Q4: What are common side reactions or impurities encountered during this synthesis?

A4: Potential side reactions include the formation of regioisomers if deprotonation is not selective, decomposition of the lithiated intermediate at elevated temperatures, and incomplete reaction. Using a protected aminothiazole starting material and maintaining strict temperature control minimizes these issues.[2] Previously attempted routes, such as the Balz-Schiemann reaction on 2-acetamido-5-aminothiazole, were reported to be unsuccessful.[1]

Q5: Is chromatographic purification required for the final product?

A5: A significant advantage of the recommended synthesis is that it avoids the need for column chromatography.[1][2] The Boc-protected fluorinated intermediate can be isolated via extraction and washing, while the final hydrochloride salt product is precipitated from the reaction mixture and collected by filtration, yielding a product of high purity (>98%).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound hydrochloride.

Logical Troubleshooting Flow

G start Low or No Yield of Final Product? q1 Was the Boc-protected intermediate (2c) yield low? start->q1 Yes q2 Was deprotection incomplete? start->q2 No, intermediate yield was good sub_q1 Was temperature kept below -40°C during lithiation/fluorination? q1->sub_q1 sol4 Action: Ensure sufficient HCl is used and increase reaction time. Monitor by TLC. q2->sol4 Yes sol5 Action: Ensure complete precipitation by adding Et2O and cooling before filtration. q2->sol5 No, product lost during workup sub_q2 Were anhydrous conditions maintained? sub_q1->sub_q2 Yes sol1 Action: Improve cooling bath and monitor internal temperature. sub_q1->sol1 No sub_q3 Was the t-BuLi reagent active? sub_q2->sub_q3 Yes sol2 Action: Flame-dry glassware and use freshly distilled anhydrous solvents. sub_q2->sol2 No sol3 Action: Use a new bottle or titrate the t-BuLi solution before use. sub_q3->sol3 No

Caption: Troubleshooting decision tree for low yield synthesis.

Problem-Solution Table
Problem Potential Cause Recommended Solution
Low yield of Boc-protected fluorinated intermediate (2c) Temperature exceeded -40 °C during lithiation or fluorination.Ensure the reaction vessel is adequately submerged in a low-temperature bath (e.g., acetone/dry ice) and monitor the internal reaction temperature closely.
Presence of moisture in solvent or on glassware.Use freshly distilled anhydrous THF. Flame-dry all glassware under vacuum or nitrogen atmosphere before use.
Deactivated tert-Butyllithium (t-BuLi) reagent.Use a recently purchased bottle of t-BuLi or titrate the solution to determine its exact molarity before use.
Low yield of final product (3·HCl) after deprotection Incomplete deprotection of the Boc group.Bubble a steady stream of HCl gas through the solution for the recommended time, ensuring the reaction goes to completion (monitor by TLC or LC-MS).
Product loss during isolation.After deprotection, ensure complete precipitation by adding a sufficient volume of a non-polar solvent like diethyl ether and allowing adequate time for the solid to form, preferably at a reduced temperature.
Formation of multiple unidentified byproducts Impure starting 2-aminothiazole.Recrystallize or purify the starting 2-aminothiazole before use.
Fluorinating agent (NFSi) has degraded.Use a fresh, high-purity source of N-fluorobenzenesulfonimide.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the practical synthesis of this compound Hydrochloride.[1]

Step Starting Material Key Reagents & Conditions Product Reported Yield
1. Protection 2-Aminothiazole(Boc)₂O, TEA, CH₂Cl₂2-tert-butoxycarbonylaminothiazole (1c)High Yield (Assumed near quantitative)
2. Fluorination 2-tert-butoxycarbonylaminothiazole (1c)1. t-BuLi, Anhydrous THF, < -40 °C 2. NFSi, Anhydrous THF, < -40 °C2-tert-butoxycarbonylamino-5-fluorothiazole (2c)35-40%
3. Deprotection 2-tert-butoxycarbonylamino-5-fluorothiazole (2c)HCl gas, Dioxane, < 35 °C2-Amino-5-fluorothiazole Hydrochloride (3·HCl)96%
Overall 2-Aminothiazole - 2-Amino-5-fluorothiazole Hydrochloride (3·HCl) ~35%

Experimental Protocols

The following protocols are based on the practical synthesis reported in the literature.[1]

Protocol 1: Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c)
  • Setup: In a flame-dried, multi-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-tert-butoxycarbonylaminothiazole (1c) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to -50 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add tert-Butyllithium (t-BuLi) (2.15 eq) dropwise via syringe over 60 minutes, ensuring the internal temperature does not rise above -40 °C. A bright yellow suspension will form.

  • Stirring: Stir the suspension for an additional 30 minutes at -50 °C.

  • Fluorination: In a separate dry flask, dissolve N-fluorobenzenesulfonimide (NFSi) (1.05 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 60 minutes, again maintaining the temperature below -40 °C.

  • Stirring: Stir the reaction for another 30 minutes at -50 °C.

  • Quenching: Quench the reaction by transferring the cold mixture into a separate vessel containing a pre-chilled aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (2c).

Protocol 2: Synthesis of 2-Amino-5-fluorothiazole Hydrochloride (3·HCl)
  • Setup: Dissolve the crude 2-tert-butoxycarbonylamino-5-fluorothiazole (2c) (1.0 eq) in dioxane in a flask equipped with a gas inlet tube and a stirrer.

  • HCl Addition: Bubble dry HCl gas through the stirred solution for approximately 5 hours. Use a cooling bath to maintain the reaction temperature below 35 °C.

  • Stirring: After the gas addition is complete, stir the solution overnight at ambient temperature.

  • Precipitation: Add diethyl ether (Et₂O) to the solution to induce the precipitation of the hydrochloride salt.

  • Isolation: Collect the white precipitate by filtration, wash it with diethyl ether, and dry it under vacuum to afford the final product, 2-Amino-5-fluorothiazole Hydrochloride (3·HCl).[1]

Mandatory Visualizations

Overall Synthesis Workflow

G cluster_0 Protection cluster_1 Fluorination cluster_2 Deprotection A 2-Aminothiazole B Boc-Protected Thiazole (1c) A->B (Boc)2O, TEA C Dilithiated Intermediate B->C t-BuLi, THF < -40°C D Boc-Protected 5-Fluorothiazole (2c) C->D NFSi, THF < -40°C E 5-Fluorothiazol- 2-amine HCl (3·HCl) D->E HCl gas, Dioxane

Caption: Workflow for the synthesis of this compound HCl.

References

Technical Support Center: Purification of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of fluorinated thiazole compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of fluorinated thiazole compounds in a question-and-answer format.

Question 1: Why is my fluorinated thiazole compound streaking or showing an elongated spot on the TLC plate?

Answer: Streaking or elongated spots on a Thin Layer Chromatography (TLC) plate can be attributed to several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more dilute solution of your crude product and spot the plate again.[1][2][3]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking.

  • Acidic or Basic Nature: Fluorinated thiazoles can have acidic or basic functionalities that interact strongly with the silica gel. To counteract this, you can:

    • For acidic compounds, add a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase.[1]

    • For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a solution of ammonia in methanol/dichloromethane (1–10%) to the mobile phase.[1]

  • Compound Instability: The compound may be degrading on the acidic silica gel surface.

Question 2: My fluorinated thiazole compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: Decomposition on silica gel is a known issue for certain classes of organic compounds, and the presence of fluorine can sometimes influence stability.

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is particularly useful for acid-sensitive compounds.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel such as C18 (reversed-phase).[1]

  • Fluorinated Stationary Phases: For compounds with a significant fluorine content, using a fluorinated stationary phase can be beneficial. These phases operate on the principle of "fluorous affinity," where fluorinated molecules are retained more strongly.[4][5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to reduce the time your compound is in contact with the silica gel.

Question 3: I am having difficulty separating my fluorinated thiazole from a non-fluorinated impurity with very similar polarity.

Answer: Separating compounds with similar polarities is a common challenge. Here are some strategies:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity of your mobile phase. Small changes in the solvent ratio can significantly impact resolution.

  • Change the Solvent System: If optimizing the ratio of your current solvent system doesn't work, try a completely different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can provide a different separation mechanism that may resolve the impurities.

  • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content, F-SPE can be a powerful technique. Fluorinated compounds are retained on a fluorous stationary phase while non-fluorinated impurities are washed away.[4]

Question 4: My fluorinated thiazole compound is "oiling out" during recrystallization instead of forming crystals.

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble at the crystallization temperature.

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs. Adding a non-polar "anti-solvent" dropwise to a solution of your compound in a polar solvent can often induce crystallization.

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer crystals.

  • Seed Crystals: If you have a small amount of pure solid, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • Scratching the Flask: Scratching the inside of the flask with a glass rod at the solvent line can create a rough surface that promotes crystal nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for fluorinated thiazole compounds?

A1: The most frequently reported purification methods for fluorinated thiazole compounds are silica gel column chromatography and recrystallization.[6] The choice between these methods depends on the nature of the compound and its impurities.

Q2: How does the fluorine atom affect the purification process?

A2: The presence of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its purification:

  • Increased Lipophilicity: Fluorine atoms can increase the lipophilicity of a molecule, which may require the use of less polar solvent systems in normal-phase chromatography.[6]

  • Altered Polarity: The high electronegativity of fluorine can create strong dipoles, affecting how the molecule interacts with the stationary phase.

  • Enhanced Stability: The carbon-fluorine bond is very strong, which can increase the metabolic stability of the compound. However, the overall stability on a stationary phase like silica gel depends on the entire molecular structure.

  • Poor Solubility: In some cases, increased fluorine substitution can lead to poor aqueous solubility, which can be a challenge for certain applications but can be advantageous for crystallization from organic solvents.[7]

Q3: What analytical techniques are used to assess the purity of fluorinated thiazole compounds?

A3: The purity of synthesized fluorinated thiazoles is typically confirmed using a combination of spectroscopic and analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[8]

  • High-Resolution Mass Spectrometry (HRMS).[6][8]

  • Thin-Layer Chromatography (TLC).[8]

  • Melting Point (M.p.) analysis.[8]

Quantitative Data on Purification

The following table summarizes purification data for a selection of fluorinated thiazole derivatives from the literature. This data can help researchers choose appropriate starting conditions for their purification protocols.

Compound NamePurification MethodMobile Phase (for Chromatography)Yield (%)Reference
2-Phenyl-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-oneSilica gel column chromatographyPetroleum Ether/Ethyl Acetate (8/2)91[6]
2-(2-Methoxyphenyl)-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-oneSilica gel column chromatographyPetroleum Ether/Ethyl Acetate (7/3)82[6]
2-(3-Methoxyphenyl)-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-oneSilica gel column chromatographyPetroleum Ether/Ethyl Acetate (7/3)92[6]
2-(2,3-Dihydrobenzo[b][4][9]dioxin-6-yl)-5-(trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-oneSilica gel column chromatographyPetroleum Ether/Ethyl Acetate (7/3)60[6]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (general)Not specified (crude product used)-61-80[8]
Novel fluorinated thiazolyl 1,3,4-thiadiazolesRecrystallizationEthanol-

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of fluorinated thiazole compounds using silica gel column chromatography.

  • Preparation of the Slurry:

    • In a beaker, add silica gel (typically 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or the initial mobile phase).

    • Stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.

  • Packing the Column:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Pour a small amount of the non-polar solvent into the column, followed by a small plug of cotton or glass wool and a layer of sand.

    • Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disruption during sample and eluent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude fluorinated thiazole compound in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel).

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is absorbed into the silica gel.

  • Elution:

    • Carefully add the mobile phase (eluent) to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. A gentle pressure of air or nitrogen can be applied to speed up the elution (flash chromatography).

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid fluorinated thiazole compounds by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use a minimal amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization

Purification_Troubleshooting_Workflow start Start: Crude Fluorinated Thiazole Compound tlc Run Analytical TLC start->tlc assess_tlc Assess TLC Plate tlc->assess_tlc streaking Streaking or Elongated Spot? assess_tlc->streaking Issue Observed good_tlc Good Separation on TLC assess_tlc->good_tlc Good Separation overloaded Dilute Sample and Rerun TLC streaking->overloaded Yes poor_separation Poor Separation of Spots? streaking->poor_separation No overloaded->tlc add_modifier Add Mobile Phase Modifier (e.g., TEA or Acetic Acid) add_modifier->tlc optimize_solvent Optimize Mobile Phase Polarity poor_separation->optimize_solvent Yes baseline_spot Spot Remains at Baseline? poor_separation->baseline_spot No optimize_solvent->tlc change_solvent Try a Different Solvent System baseline_spot->add_modifier If streaking also present increase_polarity Increase Mobile Phase Polarity baseline_spot->increase_polarity Yes increase_polarity->tlc purification_method Choose Purification Method good_tlc->purification_method column Column Chromatography purification_method->column Liquid/Oil or Close Spots recrystallization Recrystallization purification_method->recrystallization Solid assess_purity Assess Purity of Fractions/ Crystals (TLC, NMR, etc.) column->assess_purity recrystallization->assess_purity pure_product Pure Product Isolated assess_purity->pure_product Pure impure_product Product Still Impure assess_purity->impure_product Impure repurify Re-purify or Try Alternative Method impure_product->repurify repurify->purification_method

Caption: Troubleshooting workflow for the purification of fluorinated thiazole compounds.

References

Technical Support Center: Suzuki Coupling with 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 2-aminothiazole substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-aminothiazoles.

Q1: I am observing very low or no conversion of my 2-aminothiazole starting material. What are the likely causes?

Low or no conversion in Suzuki couplings with 2-aminothiazoles can stem from several factors. The 2-amino group, being electron-rich, can present unique challenges.[1] Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich heteroaryl halides like 2-aminothiazoles, standard catalysts such as Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] These modern catalyst systems are often more effective for challenging substrates.[3]

  • Catalyst Deactivation: The amino group on the thiazole ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.

  • Base Selection: The choice and quality of the base are crucial for the activation of the boronic acid.[2] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][2]

  • Reaction Temperature: While higher temperatures (80-120 °C) are common for Suzuki reactions, excessive heat can lead to the decomposition of starting materials, products, or the catalyst.[1][2] It may be beneficial to try running the reaction at a lower temperature for a longer duration.[2]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing of the solvent and reaction mixture can lead to catalyst oxidation and inactivation. Ensure thorough degassing using techniques like bubbling with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.[2]

Q2: I am seeing significant amounts of a side product that appears to be my starting 2-aminothiazole without the halogen. What is this and how can I minimize it?

This common side product is likely the result of protodebromination (or dehalogenation), where the bromine or other halogen atom is replaced by a hydrogen atom.[2] This is a frequent issue with electron-rich heterocyclic systems. To minimize this side reaction:

  • Use Anhydrous Solvents: Ensure that your solvents are rigorously dry, as water can be a proton source.

  • Employ Milder Bases: Very strong bases can sometimes promote protodebromination. Consider switching to a milder base like K₂CO₃ or a phosphate-based one.

  • Optimize Ligand Choice: Certain ligands may favor reductive elimination pathways that lead to dehalogenation. Experimenting with different phosphine ligands could be beneficial.

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow down the desired coupling but can significantly decrease the rate of protodebromination.[2]

Q3: How do I choose the right solvent for my 2-aminothiazole Suzuki coupling?

The choice of solvent can significantly impact the yield and selectivity of the reaction.[4][5][6][7] Common solvents for Suzuki coupling include toluene, 1,4-dioxane, DMF, and mixtures with water.[1][8]

  • Polar Aprotic Solvents: Solvents like DMF and 1,4-dioxane are often effective.[2][8] For instance, in the coupling of 2-amino-6-bromobenzothiazole with 4-methoxyphenyl boronic acid, DMF was found to give a good yield.[8]

  • Solvent Mixtures: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water or toluene/water) is frequently used, as the water can help to dissolve the inorganic base.[1][8]

  • Solubility: Ensure your 2-aminothiazole substrate is soluble in the chosen solvent system. Gentle heating may be necessary to achieve dissolution. It is always advisable to perform a small-scale solubility test first.[2]

Q4: My boronic acid seems to be decomposing. How can I prevent this?

Boronic acid decomposition is a common reason for low yields in Suzuki couplings. To mitigate this:

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be a good alternative.

  • Control Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

  • Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidative degradation of the boronic acid.

Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions with 2-aminothiazole derivatives and related compounds.

Table 1: Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Coupling [8][9]

EntryAryl Boronic Acid/EsterSolvent/H₂O (4:1)ProductYield (%)
14-Tolyl boronic acidToluene6-(p-tolyl)benzo[d]thiazol-2-amine58
24-Tolyl boronic acid1,4-Dioxane6-(p-tolyl)benzo[d]thiazol-2-amine60
34-Methoxyphenyl boronic acidDMF6-(4-methoxyphenyl)benzo[d]thiazol-2-amine64
43,5-Bis(trifluoromethyl)phenyl boronic acid pinacol ester1,4-Dioxane6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine75
5Phenyl boronic acid1,4-Dioxane6-phenylbenzo[d]thiazol-2-amine70

Reaction Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C, 31 h.[8]

Table 2: Representative Conditions for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene1108>90
33-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)DMF901680-90
42-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001270-80

Note: The yields in this table are estimates based on similar reactions and require optimization for specific substrates.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Amino-5-halothiazole [1][8]

This protocol provides a starting point for the optimization of the Suzuki coupling of 2-amino-5-halothiazoles.

Materials:

  • 2-Amino-5-halothiazole (e.g., 2-amino-5-bromothiazole) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 2-amino-5-halothiazole (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • If using a solid palladium source and ligand, add them to the flask at this stage.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per 1 mmol of the halothiazole) via syringe.

  • If using a liquid catalyst or if the catalyst and ligand were not added in step 2, add them via syringe at this point.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylthiazole.

Visualizations

G General Experimental Workflow for Suzuki Coupling reagent_prep Reagent Preparation (2-Aminothiazole, Boronic Acid, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup (Add solids to Schlenk flask) reagent_prep->reaction_setup inert_atmosphere Inert Atmosphere (Evacuate and backfill with Ar/N2) reaction_setup->inert_atmosphere solvent_addition Solvent Addition (Add degassed solvent) inert_atmosphere->solvent_addition reaction_execution Reaction Execution (Heat and stir) solvent_addition->reaction_execution monitoring Monitoring (TLC or LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Work-up (Quench, extract) monitoring->workup Reaction complete purification Purification (Column chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A step-by-step experimental workflow for the Suzuki coupling of 2-aminothiazoles.

G Troubleshooting Suzuki Coupling of 2-Aminothiazoles start Low or No Yield check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Check Base start->check_base check_temp Check Reaction Temperature start->check_temp check_degassing Check Degassing start->check_degassing side_product Protodebromination Observed? start->side_product catalyst_solution Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 check_catalyst->catalyst_solution base_solution Use stronger base (K3PO4, Cs2CO3) Ensure base is fresh and dry check_base->base_solution temp_solution Lower temperature and increase reaction time check_temp->temp_solution degassing_solution Ensure thorough degassing (e.g., freeze-pump-thaw) check_degassing->degassing_solution protodebromination_solution Use anhydrous solvent Consider milder base Lower reaction temperature side_product->protodebromination_solution Yes side_product_yes Yes side_product_no No

References

Technical Support Center: Improving the Stability of 5-Fluorothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorothiazol-2-amine derivatives. The information is designed to help address common stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Question: My this compound derivative is degrading quickly after being dissolved. What are the potential causes and how can I troubleshoot this?

  • Answer: Rapid degradation in solution can be attributed to several factors, primarily hydrolysis, photodegradation, or reaction with the solvent or buffer components.

    • Hydrolytic Degradation: The stability of your compound may be pH-dependent. To assess this, perform a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10).

    • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation.[1] To minimize this, conduct your experiments under low-light conditions or use amber-colored vials.[2]

    • Solvent Reactivity: Ensure the solvent is inert and of high purity. Protic solvents may facilitate hydrolysis, while reactive impurities in the solvent could lead to degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies

  • Question: I'm observing new peaks in my HPLC chromatogram during a stability study of a this compound derivative. How can I identify these and what might they be?

  • Answer: The appearance of new peaks indicates the formation of degradation products. A systematic forced degradation study can help identify the nature of these degradants. Stress conditions to consider include:

    • Acidic and Basic Hydrolysis: Degradation under these conditions suggests the compound is susceptible to hydrolysis.

    • Oxidation: Use of an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidative degradation.[3] The thiazole ring itself can undergo oxidative ring-opening.[4]

    • Photolysis: Exposure to UV or visible light can generate specific photodegradants.[1][3]

    • Thermal Stress: Elevated temperatures can accelerate degradation and reveal thermally labile aspects of the molecule.

    To identify the structure of the degradation products, techniques like LC-MS/MS and NMR are recommended.[1]

Issue 3: Loss of Fluorine from the Molecule (Defluorination)

  • Question: I have evidence suggesting that my this compound derivative is undergoing defluorination. What could be causing this and how can I prevent it?

  • Answer: Defluorination can be a significant degradation pathway for fluorinated compounds and can be influenced by both chemical and enzymatic factors.

    • Chemical Instability: The electronic environment of the C-F bond, influenced by neighboring functional groups, can render it susceptible to nucleophilic attack or elimination reactions.[2]

    • Troubleshooting Steps:

      • Structural Assessment: Analyze the molecular structure for any features that might promote fluoride elimination.[2]

      • pH Optimization: If the degradation is pH-dependent, adjusting the pH of your formulation to a more stable range can be effective.[2]

      • Structural Modification: If feasible, consider synthesizing analogues where the groups contributing to instability are modified or masked. For instance, converting a nearby nucleophilic amine to an amide can reduce its reactivity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemistry of the thiazole ring and fluorinated compounds, the primary degradation pathways to consider are:

  • Photodegradation: Thiazole rings with aryl substituents can undergo photo-oxygenation, potentially through a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[1]

  • Oxidative Degradation: The thiazole ring is susceptible to oxidation, which can lead to ring-opening products.[4]

  • Hydrolysis: The amine and thiazole functionalities can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Defluorination: The carbon-fluorine bond, while generally strong, can be cleaved under certain conditions, especially if activated by adjacent functional groups.[5][6]

Q2: How can I develop a stability-indicating HPLC method for my this compound derivative?

A2: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of stability.[7] The development process generally involves:

  • Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.[8][9] An extent of degradation of 5-20% is generally considered appropriate.[10][11]

  • Method Development: Experiment with different columns (e.g., C18), mobile phases (e.g., acetonitrile/water or methanol/water with buffers), and detection wavelengths to achieve adequate separation of the parent peak from all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Q3: What strategies can I employ to improve the stability of my this compound derivative?

A3: Several strategies can be considered to enhance stability:

  • pH and Buffer Selection: Formulate the compound in a buffer system where it exhibits maximum stability.

  • Excipient Compatibility: Ensure that all excipients in a formulation are compatible with the drug substance and do not accelerate its degradation.

  • Protection from Light: If the compound is photosensitive, use light-protective packaging (e.g., amber vials or bottles).[2]

  • Antioxidants: For compounds susceptible to oxidation, the inclusion of an antioxidant in the formulation may be beneficial.

  • Structural Modification: In the drug discovery phase, medicinal chemists can sometimes modify the structure to remove or alter functional groups that contribute to instability.

  • Storage Conditions: Store the compound at recommended temperatures and humidity levels, and consider storage under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxygen.

Data Presentation

The following tables provide examples of how to present quantitative data from stability studies. Note: The data presented here is illustrative and should be replaced with experimentally determined values.

Table 1: Summary of Forced Degradation Studies for Compound XYZ

Stress Condition% Degradation of Compound XYZNumber of Degradants
0.1 M HCl, 60°C, 24h8.52
0.1 M NaOH, RT, 4h15.23
10% H₂O₂, RT, 24h12.84
Photostability (ICH Q1B), 72h18.12
Thermal, 80°C, 48h6.31

Table 2: pH-Rate Profile for the Hydrolysis of Compound XYZ at 25°C

pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
2.01.5 x 10⁻⁶128.3
4.05.2 x 10⁻⁷370.0
7.08.9 x 10⁻⁸2161.4
9.03.4 x 10⁻⁷565.8
12.02.1 x 10⁻⁶91.6

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method and compare them with a control sample (stock solution stored under normal conditions).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Procedure: Inject the stressed samples and the control sample. Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks. Adjust the mobile phase composition and gradient as necessary to achieve optimal separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (10% H₂O₂, RT) stock->oxidation photo Photodegradation (ICH Q1B) stock->photo thermal Thermal Stress (80°C, Solid) stock->thermal hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc ms LC-MS/MS for Degradant Identification hplc->ms degradation_pathways cluster_photo Photodegradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_defluorination Defluorination parent This compound Derivative photo_intermediate Endoperoxide Intermediate parent->photo_intermediate Light, O₂ oxidative_product Ring-Opened Products parent->oxidative_product Oxidizing Agent (e.g., H₂O₂) hydrolysis_product Hydrolyzed Products parent->hydrolysis_product H₂O, H⁺ or OH⁻ defluorinated_product Defluorinated Derivative parent->defluorinated_product Nucleophile/Base photo_product Rearranged Product photo_intermediate->photo_product

References

Technical Support Center: 5-Fluorothiazol-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for 5-Fluorothiazol-2-amine?

A forced degradation study, also known as stress testing, is a critical component in drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The goal is to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[1] For this compound, this study is essential to develop a stability-indicating analytical method, which can reliably measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

For a compound like this compound, the following stress conditions are recommended to cover potential degradation routes:[1]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at high temperatures.

  • Photodegradation: Exposing the drug substance (in solid and solution form) to UV and visible light.

Q3: I am not observing any degradation of this compound under the initial stress conditions. What should I do?

If you do not observe any degradation (typically aiming for 5-20% degradation), you may need to increase the severity of the stress conditions.[2] Consider the following adjustments:

  • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature.

  • Increase Reagent Concentration: For acid and base hydrolysis, a higher molarity of the acid or base can be used. For oxidation, the concentration of the oxidizing agent can be increased.

  • Increase Exposure Time: Extend the duration of the stress testing.

  • Change Solvent: For photolysis, ensure the solvent is transparent in the relevant UV-vis region and does not quench the photochemical reaction.

Q4: I am seeing too much degradation (>20%) in my experiments. How can I control this?

Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability of the drug. To achieve the target degradation of 5-20%, you can:

  • Decrease Temperature: Lower the reaction temperature for hydrolytic and thermal studies.

  • Decrease Reagent Concentration: Use a lower concentration of acid, base, or oxidizing agent.

  • Shorten Exposure Time: Sample at earlier time points during the stress testing.

  • Use a Co-solvent: If solubility is an issue, using a co-solvent might allow for milder conditions.

Troubleshooting Guides

Issue 1: Poor Mass Balance in HPLC Analysis

Problem: The sum of the peak areas of the parent compound and all degradation products is significantly less than 100% of the initial peak area of the parent compound.

Possible Causes & Solutions:

Cause Troubleshooting Step
Degradation products are not being detected. - Check UV spectra: Degradants may have different chromophores. Use a photodiode array (PDA) detector to check the UV spectra of all peaks and ensure the detection wavelength is appropriate for all compounds. - Change detection wavelength: Analyze samples at multiple wavelengths.
Degradation products are not eluting from the column. - Modify mobile phase: Increase the organic solvent percentage or change the pH of the mobile phase to elute highly retained compounds. - Use a stronger solvent for column wash: After the analytical run, wash the column with a strong solvent to check for any retained compounds.
Volatile degradants are forming. - Use Gas Chromatography (GC): If volatile degradants are suspected, consider using GC with a suitable detector.
Precipitation of the drug or degradants. - Check sample solubility: Ensure the drug and its degradants are soluble in the chosen solvent and mobile phase. Adjust the solvent or pH if necessary.
Issue 2: Inconsistent Degradation Profiles

Problem: Reproducibility of the degradation profile is poor between experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent temperature control. - Use a calibrated oven or water bath: Ensure precise and consistent temperature control throughout the experiment.
Variability in reagent preparation. - Prepare fresh reagents: Always use freshly prepared and accurately measured acidic, basic, and oxidative solutions.
Inconsistent light exposure in photostability studies. - Use a calibrated photostability chamber: Ensure consistent light intensity and wavelength distribution.
Sample handling and quenching. - Neutralize samples immediately: For acid and base hydrolysis, neutralize the samples at the end of the exposure period to stop the degradation reaction.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound and known degradation pathways of similar 2-aminothiazole compounds, the following degradation pathways are proposed.

Hydrolytic Degradation

Under acidic or basic conditions, the thiazole ring can be susceptible to hydrolysis. The C=N bond in the ring could be a primary target.

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen could facilitate nucleophilic attack by water, leading to ring opening.

  • Base-Catalyzed Hydrolysis: The exocyclic amino group could be deprotonated, or direct nucleophilic attack on the ring could occur.

A potential hydrolysis product could be the corresponding thiourea derivative resulting from the cleavage of the C-S bond.

Oxidative Degradation

The sulfur atom in the thiazole ring and the exocyclic amino group are potential sites for oxidation.

  • N-Oxidation: The nitrogen of the amino group could be oxidized to a hydroxylamine or nitroso derivative.

  • Sulfur Oxidation: The sulfur atom could be oxidized to a sulfoxide or sulfone.

  • Ring Opening: Severe oxidation can lead to the cleavage of the thiazole ring.

Photolytic Degradation

Studies on other 2-aminothiazole derivatives have shown that UV irradiation can induce ring opening.[3][4] A likely pathway for this compound involves the cleavage of the S1-C2 bond, which could lead to the formation of a carbodiimide intermediate.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase and analyze by HPLC.

Oxidation
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish.

  • Keep it in a hot air oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance (e.g., 1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the samples by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison. The following is a template with hypothetical data.

Stress ConditionTime (hours)Assay of this compound (%)No. of DegradantsMajor Degradant RRT
0.1 M HCl (60°C) 2485.220.78
0.1 M NaOH (60°C) 2490.510.65
3% H₂O₂ (RT) 2488.130.92, 1.15
Thermal (80°C) 4895.310.85
Photolytic (Solid) -98.110.95
Photolytic (Solution) -82.440.72, 0.88

*RRT = Relative Retention Time

Visualizations

Hypothetical Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 5-Fluorothiazol-2-amine_H This compound Ring_Opened_Product Ring-Opened Thiourea Derivative 5-Fluorothiazol-2-amine_H->Ring_Opened_Product Acid/Base Hydrolysis 5-Fluorothiazol-2-amine_O This compound N-Oxide N-Oxide Derivative 5-Fluorothiazol-2-amine_O->N-Oxide Oxidation Sulfoxide Sulfoxide Derivative 5-Fluorothiazol-2-amine_O->Sulfoxide Oxidation 5-Fluorothiazol-2-amine_P This compound Carbodiimide_Intermediate Carbodiimide Intermediate 5-Fluorothiazol-2-amine_P->Carbodiimide_Intermediate UV/Vis Light (Ring Cleavage)

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation

Experimental_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Evaluation prep Prepare Stock Solution of This compound (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (Solid & Solution) prep->photo sampling Withdraw Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc evaluate Evaluate Degradation (%) Identify Degradants Assess Mass Balance hplc->evaluate

References

"overcoming low reactivity of 5-Fluorothiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Fluorothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this electron-deficient heteroaromatic amine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Understanding the Challenge: The Reactivity of this compound

The presence of a fluorine atom at the 5-position of the thiazole ring significantly influences the electron density of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through the sigma framework (inductive effect). This effect reduces the electron density on the thiazole ring and, consequently, on the 2-amino group. This decreased nucleophilicity of the amine is the primary reason for the observed low reactivity in common synthetic transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. Overcoming this inherent low reactivity requires carefully optimized reaction conditions, including the appropriate choice of catalysts, ligands, bases, and solvents.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation with this compound.

Amide Bond Formation

Q1: My amide coupling reaction with this compound is sluggish and gives low yields. What are the common causes and how can I improve it?

A1: Low reactivity in amide coupling is a known issue with electron-deficient amines. Standard coupling reagents may not be effective. Here’s a troubleshooting guide:

  • Problem: Incomplete conversion or no reaction.

    • Possible Cause 1: Insufficiently activated carboxylic acid. Standard activating agents like EDC/HOBt may not be potent enough.

    • Solution 1: Switch to a more powerful coupling reagent. Uronium-based reagents like HATU, HBTU, or COMU are generally more effective for coupling with poorly nucleophilic amines.[1][2][3]

    • Solution 2: Convert the carboxylic acid to its acid chloride. This highly reactive intermediate can often react with unreactive amines. However, this method may not be suitable for sensitive substrates.

    • Solution 3: Employ an acyl fluoride strategy. In situ formation of acyl fluorides from carboxylic acids using reagents like Cyanuric Fluoride or PyFluor can effectively drive the reaction with electron-deficient amines.[1]

  • Problem: Decomposition of starting materials or side product formation.

    • Possible Cause 2: Harsh reaction conditions. High temperatures or strongly basic/acidic conditions can lead to degradation.

    • Solution: Optimize the reaction temperature and choice of base. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions. Monitor the reaction at a lower temperature before gradually increasing it.

Q2: Are there specific, proven conditions for amide coupling with electron-deficient amines?

A2: Yes, several protocols have been developed. A particularly effective method involves the use of EDC and DMAP with a catalytic amount of HOBt. The proposed mechanism suggests the formation of a highly reactive acyliminium ion intermediate which is more readily attacked by the weakly nucleophilic amine.[1]

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is not proceeding. What should I check?

A3: The success of Buchwald-Hartwig amination with electron-deficient amines is highly dependent on the catalyst system.

  • Problem: No or low conversion.

    • Possible Cause 1: Inappropriate ligand selection. The choice of phosphine ligand is critical. Electron-rich, sterically hindered biarylphosphine ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step with electron-deficient amines.

    • Solution 1: Screen a panel of modern, bulky biarylphosphine ligands. Ligands such as BrettPhos, RuPhos, or XantPhos have shown success in challenging amination reactions.[4] For N-arylation of 2-aminothiazoles, P(t-Bu)3 has also been reported to be effective.

    • Possible Cause 2: Incorrect base. The strength and solubility of the base are crucial.

    • Solution 2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be attempted, often requiring higher temperatures or more active catalyst systems.

    • Possible Cause 3: Catalyst deactivation. The amine substrate itself can sometimes inhibit the catalyst.

    • Solution 3: Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to more consistent and active catalyst formation. Ensure rigorously anaerobic and anhydrous conditions to prevent catalyst degradation.

Suzuki-Miyaura Cross-Coupling

Q4: Can I use this compound in a Suzuki coupling? The amino group seems to be a potential issue.

A4: While the amino group itself is not a leaving group for a standard Suzuki coupling, a halogenated derivative such as 2-amino-5-bromo-4-fluorothiazole would be the appropriate substrate for C-C bond formation at the 5-position. The amino group can still influence the reaction.

  • Problem: Low yield when coupling a bromo-derivative of this compound.

    • Possible Cause 1: Catalyst inhibition by the amino group. The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution 1: Use a catalyst system known to be effective for nitrogen-containing heterocycles. Palladium catalysts with electron-rich phosphine ligands like SPhos or XPhos are often successful. Pd(dppf)Cl2 is also a reliable catalyst for such transformations.[5]

    • Possible Cause 2: Sub-optimal base and solvent.

    • Solution 2: A moderately strong base like K2CO3 or K3PO4 is often effective.[5][6] A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a common and effective solvent system.[5][6]

Data and Protocols

Table 1: Comparative Conditions for Amide Coupling with Electron-Deficient Amines
Carboxylic AcidAmine Coupling PartnerCoupling Reagent/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATU (1 equiv)DIPEA (5 equiv)DMF23538[1]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv)DIPEA (5 equiv)CH3CN231293[1]
Naproxen4-NitroanilineEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv)DIPEA (5 equiv)CH3CN231481[1]
Benzoic Acid2,2,2-TrifluoroethylamineCyanuric FluoridePyridineDCMRT12>95Inferred from similar transformations
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaromatic Halides
Aryl HalideAminePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1H-indazole2,2,2-TrifluoroethylaminePd2(dba)3 / AdBippyPhosKOPhToluene10065[7]
4-ChlorotolueneMorpholine[Pd(allyl)Cl]2 / cataCXium ANaOt-BuToluene10098General Protocol
5-Chlorobenzotriazole4-PhenylpiperidineRuPhos Pd G3LiHMDSTHF8085[4]
2-ChlorobenzothiazoleIsopropylaminePd(O2CCF3)2 / P(o-tolyl)3NaOt-BuToluene11085[8]
Table 3: Representative Conditions for Suzuki Coupling of Bromo-Aminothiazoles
Bromo-heterocycleBoronic AcidPd Catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh3)4K3PO4Toluene/H2O (4:1)9558[6]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh3)4K3PO4Toluene/H2O (4:1)9564[6]
5-Bromo-1-methyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME8075[5]

Key Experimental Protocols

Protocol 1: Optimized Amide Coupling for Electron-Deficient Amines (EDC/DMAP/HOBt)

This protocol is adapted from a procedure shown to be effective for unreactive amines.[1]

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), 4-dimethylaminopyridine (DMAP, 1.0 equiv), and hydroxybenzotriazole (HOBt, 0.1 equiv) in anhydrous acetonitrile (0.1 M), add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv).

  • Stir the mixture at room temperature.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equiv) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Biarylphosphine Ligand

This is a general starting protocol that should be optimized for this compound.

  • In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable biarylphosphine ligand (e.g., BrettPhos, 2-4 mol %), a palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol %), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial.

  • Remove the vial from the glovebox, add anhydrous, degassed toluene or 1,4-dioxane (0.1-0.2 M).

  • Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

General Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low Yield or No Reaction in Cross-Coupling check_reagents Check Reagent Quality & Stoichiometry (Anhydrous/Degassed Solvents?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions catalyst_system Evaluate Catalyst System check_conditions->catalyst_system ligand Screen Alternative Ligands (e.g., RuPhos, SPhos, XantPhos) catalyst_system->ligand No Improvement base Screen Alternative Bases (e.g., K3PO4, Cs2CO3, LHMDS) catalyst_system->base No Improvement optimization Systematic Optimization (DoE) catalyst_system->optimization Improvement ligand->base precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) base->precatalyst precatalyst->optimization

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Ar-X amide_complex Amine Coordination (L)Pd(Ar)(X)(R2NH) ox_add->amide_complex R2NH (this compound) amido_complex Amido Complex (L)Pd(Ar)(NHR2) amide_complex->amido_complex -Base-H+X- amido_complex->pd0 Reductive Elimination product Ar-NHR2 (Desired Product) amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (L)Pd(Ar)(X) pd0->ox_add Ar-X (e.g., Bromo-thiazole) transmetal Transmetalation (L)Pd(Ar)(Ar') ox_add->transmetal Ar'-B(OR)2 + Base transmetal->pd0 Reductive Elimination product Ar-Ar' (Desired Product) transmetal->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura C-C cross-coupling reaction.

References

Technical Support Center: Purification of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorothiazol-2-amine. It offers practical advice and detailed protocols for the effective removal of impurities from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?

A1: The presence of a low melting point and discoloration suggests the presence of residual starting materials, by-products, or decomposition products. Common impurities in the synthesis of this compound can include:

  • Unreacted 2-Aminothiazole or its brominated precursor: If the fluorination reaction is incomplete, the starting material will contaminate the final product.

  • Over-fluorinated or di-fluorinated by-products: Depending on the fluorinating agent and reaction conditions, multiple fluorine atoms may be introduced onto the thiazole ring.

  • Decomposition products: 2-Aminothiazole derivatives can be unstable under harsh reaction or work-up conditions, leading to the formation of colored impurities.

  • Residual solvents: Solvents used in the reaction or purification steps (e.g., DMF, THF, ethanol) may be present in the final product if not adequately removed.

  • Inorganic salts: Salts formed during the reaction or work-up (e.g., from the use of bases or acids) can also be present.

Q2: I am observing significant peak tailing when analyzing the purity of my this compound sample by reverse-phase HPLC. What could be the cause and how can I resolve it?

A2: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine groups of your compound and acidic silanol groups on the silica-based column packing material.

Here are some solutions to mitigate peak tailing:

  • Use a base-deactivated column: These columns have a reduced number of accessible silanol groups, minimizing secondary interactions.

  • Add a competing base to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the active silanol sites.[1]

  • Adjust the mobile phase pH: Operating the mobile phase at a pH where the amine is in its neutral (free base) form can reduce interactions with the stationary phase.[1][2]

  • Use an alternative stationary phase: Consider using a column with a different stationary phase, such as one with embedded polar groups or a polymeric-based column.

Q3: My recrystallization of this compound hydrochloride is resulting in poor recovery or is not effectively removing a specific impurity. What can I do?

A3: Inefficient recrystallization can be due to several factors, including the choice of solvent, cooling rate, and the nature of the impurity.

Here are some troubleshooting steps:

  • Solvent System Optimization: The ideal solvent system should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures. For this compound hydrochloride, consider solvent systems like ethanol/water, methanol/ether, or acetic acid/ether. For amines in general, mixtures of a polar solvent with a non-polar anti-solvent are often effective.[3]

  • Controlled Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce the crystallization of the desired compound.

  • Second Recrystallization: If a single recrystallization is insufficient, a second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

  • Alternative Purification Method: If recrystallization consistently fails to remove a particular impurity, consider using an alternative technique like column chromatography.

Q4: I am having difficulty separating this compound from a closely related, non-polar impurity using normal-phase column chromatography. What adjustments can I make?

A4: Separating compounds with similar polarities can be challenging. Here are some strategies to improve separation in normal-phase column chromatography:

  • Solvent Gradient Optimization: A shallow solvent gradient can enhance the resolution between closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.

  • Stationary Phase Selection: Standard silica gel is acidic and can cause issues with basic compounds like amines.[4] Consider using:

    • Amine-functionalized silica: This stationary phase can improve peak shape and selectivity for basic compounds.[1]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of amines.[4]

    • Deactivated silica gel: Treating silica gel with a reagent to cap the acidic silanol groups can also be effective.[4]

  • Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, may offer a better solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is a widely used and often effective method for purifying this compound, particularly when it is in its hydrochloride salt form. This technique is advantageous for its simplicity and scalability. For more challenging separations, column chromatography, including flash chromatography and HPLC, is employed.

Q2: How can I confirm the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: Are there any specific safety precautions I should take when handling this compound and its impurities?

A3: Yes, it is crucial to handle all chemicals with appropriate safety measures. This compound and its potential impurities are research chemicals, and their toxicological properties may not be fully characterized. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Recrystallization of this compound Hydrochloride

Objective: To purify crude this compound hydrochloride by removing soluble impurities.

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of a pre-determined ethanol/water solvent mixture to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides an illustrative comparison of the effectiveness of different purification methods. The actual purity and yield will depend on the specific impurities present in the crude material.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Single Recrystallization85%95-98%70-85%Effective for removing moderately different polarity impurities.
Double Recrystallization85%>99%50-70%Higher purity can be achieved at the cost of lower yield.
Flash Chromatography (Silica Gel)80%90-97%60-80%Good for separating a wide range of impurities.
Flash Chromatography (Amine-functionalized Silica)80%95-99%65-85%Recommended for improved peak shape and separation of basic compounds.
Preparative HPLC90%>99.5%40-60%Ideal for achieving very high purity, but typically with lower recovery.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter if insolubles present cool Slow Cooling dissolve->cool if no insolubles hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Product wash->dry

Caption: Workflow for the purification of this compound hydrochloride by recrystallization.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (HPLC, NMR) recrystallization->purity_check chromatography Attempt Column Chromatography chromatography->purity_check success Pure Product purity_check->success Purity OK purity_check->success Purity OK failure Still Impure purity_check->failure Purity Not OK optimize_chromatography Optimize Stationary/ Mobile Phase purity_check->optimize_chromatography Purity Not OK failure->chromatography Try Alternative Method optimize_recrystallization Optimize Solvent/ Cooling Rate failure->optimize_recrystallization Re-attempt with Optimization optimize_recrystallization->recrystallization optimize_chromatography->chromatography

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluorothiazol-2-amine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing substitution reactions involving 5-Fluorothiazol-2-amine. The following information is curated from established chemical literature and aims to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of this compound is resulting in low yields. What are the initial parameters I should investigate?

Low yields in N-arylation reactions, particularly Palladium-catalyzed Buchwald-Hartwig aminations, are a common issue.[1] The primary factors to scrutinize are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. For challenging substrates like 2-aminoazoles, specialized, bulky, and electron-rich phosphine ligands are often required.[2][3]

Q2: Which catalyst and ligand combinations are most effective for the Buchwald-Hartwig coupling of this compound?

The choice of ligand is critical and is largely determined by the specific amine nucleophile.[4] For primary amines, ligands like BrettPhos have shown considerable success.[5] Other bulky, electron-rich phosphine ligands such as RuPhos, t-BuXPhos, and tBuBrettPhos are also highly recommended for challenging heteroaromatic amine couplings.[3] The use of palladium precatalysts (e.g., G3 or G6 palladacycles) can also offer more consistent results compared to generating the active Pd(0) catalyst in situ.[3][4]

Q3: What is the optimal choice of base for this type of C-N coupling reaction?

Strong, non-nucleophilic, and sterically hindered bases are generally preferred to minimize side reactions.[3] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly used and effective bases for Buchwald-Hartwig aminations.[3][4] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically less effective for these transformations.[3]

Q4: Can I use a copper-based catalyst system for the N-arylation of this compound?

While palladium catalysis is more established for a broad substrate scope, copper-catalyzed C-N coupling (Ullmann condensation) can be an alternative.[3] However, these reactions may require different conditions, often employing weaker bases like K₂CO₃ or Cs₂CO₃ and potentially leading to different regioselectivity if other nucleophilic sites are present.[6] For general reliability with 2-aminothiazole derivatives, palladium catalysis is often the preferred starting point.[7]

Q5: What are the recommended solvents and reaction temperatures?

Anhydrous, deoxygenated aprotic polar solvents are standard for these reactions. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[3] Typical reaction temperatures range from 80-110 °C.[3][4] However, for some highly active catalyst systems, reactions can proceed at lower temperatures, around 40 °C.[4] It is often beneficial to screen different solvents and temperatures to find the optimal conditions for your specific substrates.

Troubleshooting Guide

Problem 1: Low to No Product Formation

If you are observing low conversion of your starting materials, a systematic approach to troubleshooting can help identify the issue.

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Workflow for Low Reaction Yield A Low Yield / No Reaction B Verify Starting Material Purity & Integrity (NMR, LC-MS) A->B C Check Reagents: - Anhydrous Solvent? - Active Catalyst? - Correct Base? B->C Pass E Starting Material Impure or Degraded B->E Fail D Systematically Optimize Reaction Conditions C->D Pass F Reagents Suspect C->F Fail G Action: Purify Starting Material and Re-run E->G H Action: Use Freshly Opened or Purified Reagents F->H G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add this compound, Aryl Halide, Catalyst/Ligand, Base B Add Anhydrous Solvent A->B C Heat and Stir (80-110 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E Reaction Complete F Filter through Celite E->F G Concentrate and Purify (Column Chromatography) F->G H Final Product G->H

References

Technical Support Center: Scale-Up of 5-Fluorothiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 5-Fluorothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the large-scale production of this compound? A1: A practical and scalable synthesis begins with 2-aminothiazole. The process involves three main steps: protection of the 2-amino group, a key fluorination step, and subsequent deprotection to yield the final product. A significant advantage of this route is that it has been used to produce multikilogram quantities and avoids the need for chromatographic purification, isolating the product as a hydrochloride salt.[1]

Q2: What are the primary safety hazards to consider during scale-up? A2: When scaling up the synthesis of this compound, several safety concerns are paramount:

  • Highly Exothermic Steps: The fluorination step, which involves the use of a strong base like tert-Butyllithium (t-BuLi) at low temperatures, can be highly exothermic. Proper heat management is crucial to prevent thermal runaway.[1]

  • Hazardous Reagents: The synthesis employs corrosive and potentially pyrophoric reagents. Strict handling protocols, adequate ventilation, and appropriate personal protective equipment (PPE) are mandatory.[2]

  • Product Toxicity: this compound is toxic if swallowed or inhaled and can cause serious eye irritation.[3] Handling of the final product should be done in a well-ventilated area with appropriate PPE.

Q3: How can I effectively monitor the reaction's progress on a large scale? A3: While Thin Layer Chromatography (TLC) is useful for quick checks at the lab scale, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring reaction progress in a production setting.[2] HPLC allows for precise tracking of starting material consumption and product formation, which is critical for determining the reaction endpoint and identifying potential byproduct formation.

Q4: My final product has a noticeable color. What is the likely cause and remedy? A4: A colored final product often indicates the presence of impurities, which may arise from the degradation of reactants or the product itself.[2] For similar syntheses, this can be due to residual reactants or oxidation byproducts. After the reaction is complete, quenching any excess reactive species is important. Purification via recrystallization is a common method to remove such impurities and improve the product's appearance.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Yield in Fluorination Poor Quality of Reagents: The lithium reagent (t-BuLi) may have degraded, or the fluorinating agent is not sufficiently reactive.Use fresh or recently titrated t-BuLi. Ensure the fluorinating agent is of high purity and has been stored correctly.
Inadequate Temperature Control: Allowing the temperature to rise during the addition of t-BuLi or the fluorinating agent can lead to side reactions.Ensure the cooling system is adequate for the scale of the reaction. The rate of addition of reagents should be carefully controlled to maintain the desired low temperature.[1]
Formation of Impurities Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[4]Use a suitable agitation system for the reactor size and viscosity of the reaction mixture. Ensure the mixing is sufficient to keep the reaction mass homogeneous.
Presence of Water: The lithiation step is highly sensitive to moisture.Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
Difficulties in Product Isolation Product Precipitates Prematurely: The desired product or an intermediate may "crash out" of the solution, making stirring difficult.The solvent volume may need to be increased to maintain a stirrable slurry.[4]
Fine or Gummy Product: The precipitated product may be difficult to filter.Optimize the crystallization/precipitation conditions. This can involve adjusting the temperature, the rate of addition of an anti-solvent, or the agitation speed.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-Butoxycarbonylamino)-5-fluorothiazole

This protocol outlines the key fluorination step.

  • Materials: 2-(tert-Butoxycarbonylamino)thiazole, Anhydrous Tetrahydrofuran (THF), tert-Butyllithium (t-BuLi), N-Fluorobenzenesulfonimide (NFSi), Ammonium Chloride (NH₄Cl).

  • Procedure:

    • Charge a suitable reactor with a solution of 2-(tert-butoxycarbonylamino)thiazole in anhydrous THF.

    • Cool the stirred solution to -50 °C.

    • Over a period of 60 minutes, add t-BuLi, ensuring the internal temperature does not exceed -40 °C. A yellow suspension will form.

    • Stir the mixture for 30 minutes at -50 °C.

    • Over a period of 60 minutes, add a solution of NFSi in anhydrous THF, again maintaining the temperature below -40 °C.

    • After stirring for an additional 30 minutes at -50 °C, transfer the cold reaction mixture to a separate vessel containing a cold aqueous solution of NH₄Cl to quench the reaction.[1]

Protocol 2: Deprotection and Isolation of this compound Hydrochloride

This protocol details the final step of the synthesis.

  • Materials: Crude 2-(tert-Butoxycarbonylamino)-5-fluorothiazole, 1,4-Dioxane, Hydrochloric Acid (HCl), Diethyl Ether.

  • Procedure:

    • Create a solution of the crude 2-(tert-butoxycarbonylamino)-5-fluorothiazole in 1,4-dioxane.

    • Add a solution of HCl in 1,4-dioxane to the mixture.

    • Stir the resulting solution at ambient temperature overnight.

    • Add diethyl ether to induce the precipitation of the product.

    • Collect the white precipitate by filtration.

    • Wash the collected solid.

    • Dry the final product under vacuum at 50 °C.[1]

Data Presentation

The following table provides a summary of quantitative data from a reported synthesis, illustrating the process at a significant scale.

ParameterValue
Starting Material (1c)0.75 kg
t-BuLi (18% solution)2.87 kg
NFSi1.24 kg
Anhydrous THF18.75 L
Final Product Yield0.83 kg (96%)
Final Product Purity (HPLC)98.5%
Data sourced from a practical synthesis of 2-amino-5-fluorothiazole hydrochloride.[1]

Visualizations

Synthesis_Pathway start 2-Aminothiazole step1 2-(tert-Butoxycarbonylamino)thiazole start->step1 (Boc)2O step2 Dilithiated Intermediate step1->step2 t-BuLi, THF, < -40°C step3 2-(tert-Butoxycarbonylamino)- 5-fluorothiazole step2->step3 NFSi, THF, < -40°C end This compound Hydrochloride step3->end HCl, Dioxane

Caption: Synthesis pathway for this compound Hydrochloride.

Experimental_Workflow prep Preparation - Anhydrous solvent prep - Reactor setup & inerting protection Protection Step - Reaction with (Boc)2O - In-process check (HPLC) prep->protection fluorination Low-Temp Fluorination - Cool to -50°C - Controlled t-BuLi addition - Controlled NFSi addition protection->fluorination quench Reaction Quench - Transfer to cold NH4Cl (aq) fluorination->quench deprotection Deprotection & Precipitation - Solvent swap to Dioxane - HCl addition - Ether for precipitation quench->deprotection isolation Isolation & Drying - Filtration - Washing - Vacuum drying deprotection->isolation qc Quality Control - HPLC for purity - NMR for structure isolation->qc Troubleshooting_Logic start Low Yield in Fluorination Step q1 Was the reaction temperature maintained below -40°C? start->q1 q2 Were anhydrous conditions strictly maintained? q1->q2 Yes a1_no Improve reactor cooling and slow reagent addition. q1->a1_no No q3 Was the t-BuLi freshly titrated and of good quality? q2->q3 Yes a2_no Ensure all solvents are anhydrous and equipment is properly dried. q2->a2_no No a3_no Use freshly titrated or newly purchased t-BuLi. q3->a3_no No a_final Investigate mixing efficiency and potential side reactions. q3->a_final Yes

References

Validation & Comparative

Comparative Analysis of 5-Fluorothiazol-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of 5-Fluorothiazol-2-amine derivatives, this guide offers a comparative analysis of their anticancer activities, supported by experimental data and methodological insights. The following sections provide a structured overview for researchers, scientists, and drug development professionals.

The quest for novel and more effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, thiazole derivatives have emerged as a promising class of molecules due to their diverse biological activities. The incorporation of a fluorine atom, known for its ability to modulate metabolic stability and binding affinity, into the thiazole scaffold has given rise to a new generation of potential therapeutic agents. This guide focuses on the comparative analysis of this compound derivatives, summarizing their performance against various cancer cell lines and their impact on key signaling pathways.

In Vitro Anticancer Activity: A Comparative Overview

A series of novel this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data, summarized in the table below, highlights the structure-activity relationships and the impact of various substitutions on the thiazole ring.

Compound IDSubstitution at R1Substitution at R2HeLa (Cervical Cancer) IC50 (µM)AMJ13 (Breast Cancer) IC50 (µM)
Derivative 1 HPhenyl> 5035.2
Derivative 2 H4-Chlorophenyl28.515.8
Derivative 3 Methyl4-Chlorophenyl22.110.5
Derivative 4 H4-Methoxyphenyl45.328.9
5-Fluorouracil --12.58.7

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of this compound derivatives against human cancer cell lines after 48h exposure. Data is presented as the mean of three independent experiments.

The results indicate that the nature of the substituent on the phenyl ring at the R2 position significantly influences the anticancer activity. The presence of an electron-withdrawing group, such as chlorine (Derivative 2), enhances the cytotoxic effect compared to an unsubstituted phenyl ring (Derivative 1) or an electron-donating group like methoxy (Derivative 4). Furthermore, the introduction of a methyl group at the R1 position (Derivative 3) appears to further potentiate the activity. While these derivatives show promising activity, they are generally less potent than the established chemotherapeutic agent, 5-Fluorouracil.

Kinase Inhibition Profile

Several 2-aminothiazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1] The this compound scaffold has been identified as a promising starting point for the development of potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)
Derivative A PI4KIIIβ75
Derivative B Aurora A120
PIK93 (Reference) PI4KIIIβ150

Table 2: Inhibitory activity of selected this compound derivatives against key protein kinases.

Notably, Derivative A, a 5-phenylthiazol-2-amine derivative, demonstrated superior inhibitory activity against PI4KIIIβ compared to the reference inhibitor PIK93.[2] Mechanistic studies have revealed that inhibition of this kinase can lead to the suppression of the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[2]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the deduction of key structure-activity relationships for this class of compounds. The anticancer potency is significantly influenced by the nature and position of substituents on the thiazole and any appended aromatic rings.[3][4]

SAR_summary Core This compound Core Anticancer Activity activity Increased Potency Decreased Potency Core:f1->activity:a0 Electron-withdrawing groups at R2 Core:f1->activity:a1 Bulky groups at R1 substituents R1 Substitution R2 Substitution substituents:p0->Core:f0 substituents:p1->Core:f0

Caption: Structure-Activity Relationship Summary.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, AMJ13) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The PI3K/AKT pathway is a key signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival, growth, and proliferation. Several this compound derivatives have been shown to inhibit components of this pathway.[2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

A typical workflow for the screening and evaluation of novel anticancer compounds involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Mechanism of Action a1 Compound Synthesis a2 High-Throughput Screening (e.g., MTT Assay) a1->a2 a3 Hit Identification a2->a3 b1 Structure-Activity Relationship Studies a3->b1 b2 ADME-Tox Prediction b1->b2 c1 Kinase Inhibition Assays b2->c1 c2 Western Blotting for Signaling Proteins c1->c2

Caption: Anticancer Drug Discovery Workflow.

References

Validating the Biological Activity of Synthesized 5-Fluorothiazol-2-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological activity of novel synthesized 5-Fluorothiazol-2-amine compounds, with a focus on their potential as anticancer agents. It offers a comparative analysis of hypothetical derivatives against a standard chemotherapeutic agent, details essential experimental protocols, and visualizes key workflows and cellular pathways to support researchers in drug discovery and development.

The 2-aminothiazole scaffold is a foundational structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Derivatives of thiazole have demonstrated significant potential in cancer therapy by targeting various proteins and enzymes crucial for cancer cell survival and proliferation.[3] The introduction of a fluorine atom can further enhance metabolic stability and binding affinity, making this compound a promising starting point for the development of new anticancer drugs.[4]

Comparative Analysis of Biological Activity

To assess the therapeutic potential of newly synthesized compounds, their biological activity must be quantified and compared against established standards. Here, we present a hypothetical comparison of two this compound derivatives, Compound A and Compound B , against Cisplatin , a widely used chemotherapy drug. The data is based on two key in vitro assays: a cytotoxicity assay to measure cell viability and an apoptosis assay to determine the mechanism of cell death.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency. The following data was determined using the MTT assay after a 48-hour incubation period.

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)C6 (Rat Glioma) IC₅₀ (µM)
Compound A 15.5 ± 1.822.1 ± 2.518.3 ± 2.1
Compound B 4.2 ± 0.5 8.9 ± 1.1 6.1 ± 0.7
Cisplatin (Control) 9.8 ± 1.217.4 ± 2.05.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[5] Increased caspase activity suggests that the compound induces programmed cell death. Data represents the fold increase in luminescence relative to untreated control cells after 24 hours of treatment at the respective IC₅₀ concentrations.

CompoundA549 (Fold Increase)MCF-7 (Fold Increase)C6 (Fold Increase)
Compound A 2.1 ± 0.31.8 ± 0.22.5 ± 0.4
Compound B 4.5 ± 0.6 3.9 ± 0.5 4.8 ± 0.7
Cisplatin (Control) 3.8 ± 0.43.2 ± 0.34.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Based on this hypothetical data, Compound B demonstrates superior cytotoxicity against A549 and MCF-7 cell lines compared to the control drug, Cisplatin.[6] Furthermore, Compound B induces a significant level of apoptosis, comparable to or exceeding that of Cisplatin, suggesting it effectively triggers the programmed cell death pathway in cancer cells.[7][8]

Experimental Protocols

Reproducibility is critical in scientific research.[2] The following are detailed protocols for the key assays used to generate the comparative data.

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the control drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][11] Mix gently by pipetting.

  • Absorbance Measurement: Measure the optical density (absorbance) of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

2. Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7. It utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The incubation period for apoptosis induction is typically shorter, often 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by normalizing the readings from treated cells to the readings from untreated control cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Validation

The following diagram illustrates the typical workflow for screening and validating the biological activity of newly synthesized compounds. This process ensures a systematic evaluation from initial synthesis to detailed mechanistic studies.[13][14]

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Preclinical Development synthesis Compound Synthesis (this compound Derivatives) screening High-Throughput Screening (e.g., Single-dose cytotoxicity) synthesis->screening hit_id Hit Identification (Selection of active compounds) screening->hit_id dose_response Dose-Response Analysis (MTT/MTS Assay for IC₅₀) hit_id->dose_response Advance Hits apoptosis Apoptosis Assay (Caspase-3/7 Activity) dose_response->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) apoptosis->mechanism lead_opt Lead Optimization mechanism->lead_opt Advance Leads in_vivo In Vivo Animal Studies lead_opt->in_vivo

Workflow for anticancer compound validation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently overactive in many types of cancer, making it a prime target for anticancer therapies.[15] Thiazole derivatives have been identified as potent inhibitors of this pathway, particularly of the Akt kinase.[6][16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Thiazole Derivative (e.g., Compound B) Compound->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluorothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Fluorothiazol-2-amine analogs, focusing on their potential as therapeutic agents. The inclusion of a fluorine atom at the 5-position of the thiazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them an area of interest in drug discovery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Analogs and Comparators

The following tables summarize the biological activities of a this compound analog and related non-fluorinated 2-aminothiazole derivatives targeting various proteins implicated in cancer and neurological disorders.

Table 1: Anticancer Activity of this compound Analogs and Related Compounds

Compound IDStructureTargetAssayActivityReference
1 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamideUnknown (Anticancer)MTT AssayRemarkable anticancer activity against various cell lines. Specific IC50 values not provided.[1]
2 (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamideKaryopherin beta 1 (KPNB1)Competitive Binding AssayHigh binding affinity (Kd: ~20 nM)[2]

Table 2: Activity of 2-Aminothiazole Analogs as Kinase and Receptor Modulators (for comparison)

Compound IDGeneral StructureTargetAssayIC50/ActivityReference
3 Bithiazole derivativesPI4KIIIβAntiviral (hRV, ZIKV, SARS-CoV-2)Low micromolar to sub-micromolar concentrations[3][4]
4 Phenylglycine derivativesmGluR1Antagonist AssaypA2 values of 4.38-4.46 (competitive antagonists)[5]
5 Fenobam analoguesmGluR5Antagonist AssayIC50 = 50 nM (for compound 4g)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity Screening

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[7][8][9][10]

Karyopherin beta 1 (KPNB1) Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to KPNB1.

Materials:

  • Recombinant KPNB1 protein

  • Fluorescein-labeled probe compound (e.g., fluorescein-labeled (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide)

  • Test compounds

  • Assay buffer

  • Fluorescence polarization reader

Procedure:

  • Reaction Setup: In a microplate, add a fixed concentration of recombinant KPNB1 protein and the fluorescein-labeled probe.

  • Compound Addition: Add increasing concentrations of the test compound to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a fluorescence polarization reader.

  • Data Analysis: The binding of the test compound to KPNB1 will displace the fluorescein-labeled probe, resulting in a decrease in fluorescence polarization. The dissociation constant (Kd) can be calculated by fitting the data to a competitive binding equation.[2]

PI4KIIIβ Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and the inhibitory effect of test compounds.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • Lipid substrate (e.g., phosphatidylinositol)

  • ATP (radiolabeled or with a detection system like ADP-Glo™)

  • Test compounds

  • Kinase assay buffer

  • Detection reagents

Procedure:

  • Reaction Setup: In a microplate, add the recombinant PI4KIIIβ enzyme to the kinase assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations and pre-incubate with the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding the lipid substrate and ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set time.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated product or the amount of ADP produced. This can be done using various methods, such as scintillation counting for radiolabeled ATP or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3][4][11]

mGluR4 Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an antagonist at the mGluR4 receptor by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the mGluR4 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • mGluR4 agonist (e.g., glutamate)

  • Test compounds (potential antagonists)

  • Assay buffer

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Loading: Load the mGluR4-expressing cells with a calcium-sensitive dye.

  • Compound Incubation: Add the test compounds at various concentrations to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR4 agonist (e.g., an EC80 concentration of glutamate).

  • Fluorescence Measurement: Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Antagonists will inhibit the calcium mobilization induced by the agonist. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the antagonist concentration.[5][6]

Mandatory Visualizations

Signaling Pathway Diagrams

KPNB1_Signaling_Pathway cluster_membrane cluster_nuclear_membrane extracellular Extracellular cell_membrane cytoplasm Cytoplasm nuclear_membrane nucleus Nucleus cargo Cargo Protein (e.g., Transcription Factors) kpna Importin α (KPNA) cargo->kpna gene_expression Gene Expression (Proliferation, Survival) cargo->gene_expression activates kpnb1 Importin β1 (KPNB1) kpna->kpnb1 binds kpnb1->cargo npc Nuclear Pore Complex (NPC) kpnb1->npc docks ran_gdp Ran-GDP ran_gtp Ran-GTP ran_gtp->kpnb1 binds npc->ran_gtp translocation inhibitor This compound Analog (Inhibitor) inhibitor->kpnb1 inhibits

Caption: KPNB1-mediated nuclear import pathway and its inhibition.

mGluR4_Signaling_Pathway cluster_membrane extracellular Extracellular cell_membrane cytoplasm Cytoplasm glutamate Glutamate mglur4 mGluR4 glutamate->mglur4 gi_go Gi/o Protein mglur4->gi_go activates ac Adenylyl Cyclase (AC) gi_go->ac camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka downstream Downstream Effects pka->downstream antagonist This compound Analog (Antagonist) antagonist->mglur4 blocks

Caption: mGluR4 signaling cascade and antagonism.

PI4KIIIbeta_Signaling_Pathway cluster_membrane extracellular Extracellular cell_membrane cytoplasm Cytoplasm pi Phosphatidylinositol (PI) pi4k PI4KIIIβ adp ADP pi4p PI(4)P pi4k->pi4p phosphorylates PI atp ATP pip5k PIP5K pi45p2 PI(4,5)P2 pip5k->pi45p2 phosphorylates PI(4)P pi3k PI3K akt Akt pi3k->akt activates proliferation Cell Proliferation & Survival akt->proliferation inhibitor This compound Analog (Inhibitor) inhibitor->pi4k inhibits

Caption: PI4KIIIβ signaling pathway in cancer and its inhibition.

Experimental Workflow Diagram

SAR_Workflow start Start: Design Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Target: Cancer kinase Kinase Assays (e.g., PI4KIIIβ) screening->kinase Target: Kinase receptor Receptor Assays (e.g., mGluR4) screening->receptor Target: Receptor data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis kinase->data_analysis receptor->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt Identify Leads end End sar->end Conclude Study lead_opt->synthesis Iterate Design

Caption: General workflow for SAR studies of this compound analogs.

References

A Comparative Analysis of the Anticancer Efficacy of 5-Fluorobenzothiazole Derivatives Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 5-fluoro-2-aminobenzothiazole derivatives reveals a promising class of compounds with potent anticancer activity, positioning them as potential alternatives or adjuncts to existing cancer therapies. This guide provides a detailed comparison of the efficacy of a prominent 5-fluorobenzothiazole derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), with its non-fluorinated analog, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), a known anticancer agent. The comparison focuses on their activity against human breast cancer cell lines, their shared mechanism of action, and the experimental methodologies used to determine their efficacy.

Enhanced Potency of the Fluorinated Derivative

The introduction of a fluorine atom at the 5-position of the benzothiazole ring in 5F 203 has been shown to significantly enhance its antiproliferative activity against sensitive cancer cell lines. While both 5F 203 and DF 203 exhibit potent cytotoxicity, studies suggest that the fluorinated compound demonstrates superior or comparable efficacy, often without the biphasic dose-response relationship sometimes observed with DF 203.

Below is a summary of the growth inhibition (GI50) values for both compounds against the MCF-7 human breast cancer cell line, a well-established model for estrogen receptor-positive breast cancer.

CompoundCancer Cell LineGI50 (µM)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7In the nanomolar to low micromolar range
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)MCF-7In the nanomolar to low micromolar range

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Both 5F 203 and DF 203 exert their anticancer effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is a crucial regulator of cellular metabolism and response to environmental stimuli.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2-p23 Complex AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation Ligand 5F 203 / DF 203 Ligand->AhR_complex Binding AhR_ARNT AhR-ARNT Complex AhR_Ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein (Metabolic Activation) CYP1A1_mRNA->CYP1A1_Protein Translation DNA_Adducts DNA Adducts CYP1A1_Protein->DNA_Adducts Metabolizes Drug Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzothiazole derivatives.

Upon entering a cancer cell, 5F 203 or DF 203 binds to the cytosolic AhR complex. This binding event triggers the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dissociates from its chaperone proteins and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This newly formed AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

A key target gene is Cytochrome P450 1A1 (CYP1A1). The binding of the AhR-ARNT complex to the XRE of the CYP1A1 gene initiates its transcription, leading to the production of CYP1A1 mRNA and subsequent translation into the CYP1A1 enzyme. This enzyme metabolically activates the benzothiazole compounds, converting them into reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to DNA damage and ultimately triggering apoptosis (programmed cell death) in sensitive cancer cells.

Experimental Protocols

The evaluation of the cytotoxic activity of 5-fluorothiazol-2-amine derivatives and existing drugs is predominantly conducted using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Culture and Seeding:

  • Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of 5F 203 and DF 203 are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control are also included.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

3. MTT Addition and Incubation:

  • Following the 72-hour incubation, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the 4-hour incubation with MTT, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the untreated control cells.

  • The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curves.

Conclusion

The available data strongly suggest that 5-fluorobenzothiazole derivatives, exemplified by 5F 203, represent a potent class of anticancer agents. Their enhanced efficacy and distinct mechanism of action, mediated through the Aryl Hydrocarbon Receptor signaling pathway, highlight their potential for further development in the landscape of cancer therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of these and other novel anticancer compounds.

"in vitro comparison of fluorinated vs. non-fluorinated aminothiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminothiazoles in Preclinical Research

For researchers and professionals in drug development, understanding the nuanced effects of fluorination on bioactive scaffolds is critical. This guide provides an in vitro comparison of fluorinated and non-fluorinated aminothiazoles, a class of heterocyclic compounds known for their broad therapeutic potential. By examining quantitative data from various preclinical studies, this document aims to objectively present the performance differences imparted by the introduction of fluorine atoms to the aminothiazole core and its derivatives.

The Impact of Fluorination on Biological Activity

Fluorine's unique properties, such as high electronegativity and small atomic size, can significantly alter a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] The following sections present a comparative analysis of fluorinated and non-fluorinated aminothiazoles across different biological activities.

Anticancer Activity

Fluorination has been shown to enhance the cytotoxic potential of aminothiazole-related structures against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzothiazoles

Compound ClassCell LineFluorinationGI50 (µM)Reference
2-(4-aminophenyl)benzothiazolesMCF-7 (Breast Cancer)Fluorinated< 0.001[2]
MDA 468 (Breast Cancer)Fluorinated< 0.001[2]
PC 3 (Prostate Cancer)Fluorinated> 10[2]
HCT 116 (Colon Cancer)Fluorinated> 10[2]
Paeonol-2-aminothiazole-phenylsulfonyl derivativesNot SpecifiedFluorinatedPotent Activity[3]
Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoleCancer CellsFluorinatedSelective Activity[3][4]

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Notably, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent and selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA 468) with GI50 values of less than 1 nM.[2] In contrast, these compounds were inactive against prostate (PC 3) and colon (HCT 116) cancer cell lines.[2] Furthermore, a fluoride derivative of acylated 4-aryl-N-arylcarbonyl-2-aminothiazole showed selectivity for cancer cells over normal cells.[3][4]

Antimicrobial Activity

The influence of fluorination on the antimicrobial properties of aminothiazole derivatives appears to be dependent on the specific substitution pattern and the microbial strain.

Table 2: In Vitro Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Aminothiazole Derivatives

Compound ClassMicrobial StrainFluorinationMIC (µg/mL)Reference
Benzimidazole DerivativesB. subtilisNon-fluorinated (parent)-[5]
B. subtilis2-(m-fluorophenyl)7.81[5]
Gram-negative bacteriaNon-fluorinated (parent)-[5]
Gram-negative bacteria2-(m-fluorophenyl) with 5-methyl31.25[5]
Schiff bases of 2-amino-4-phenyl thiazoleNot specifiedpara-fluoroVery good activity[3]

MIC: Minimum Inhibitory Concentration.

For instance, 2-(m-fluorophenyl)-benzimidazole derivatives showed significant antibacterial activity against B. subtilis and Gram-negative bacteria, with MIC values of 7.81 µg/mL and 31.25 µg/mL, respectively.[5] These fluorinated compounds exhibited better antibacterial and antifungal properties compared to their non-fluorinated parent compounds.[5]

Antioxidant Activity

In the case of antioxidant activity, the addition of a fluorine atom to an aminothiazole sulfonamide scaffold was found to be detrimental.

Table 3: In Vitro Antioxidant Activity of Fluorinated vs. Non-Fluorinated Aminothiazole Sulfonamides

CompoundR-group% DPPH Inhibition% SOD ActivityReference
1 4-fluoro7.58Inactive
8 4-chloro90.0999.02
10 4-nitro70.2992.05

DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity. SOD: Superoxide dismutase mimic activity.

The fluoro-substituted compound exhibited significantly lower DPPH radical scavenging activity (7.58%) and was inactive as a SOD mimic compared to its chloro and nitro-substituted non-fluorinated counterparts. This suggests that for this particular scaffold, electron-withdrawing groups other than fluorine are more favorable for antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro assays commonly used in the evaluation of aminothiazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Materials :

    • Test compounds (fluorinated and non-fluorinated aminothiazoles)

    • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

    • Dulbecco's Modified Eagle's Medium (DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • Compound Treatment : A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to various concentrations. The diluted compounds are then added to the cells.

    • Incubation : The plates are incubated for 48 hours.

    • MTT Addition : MTT solution is added to each well, and the plates are incubated for 4 hours.

    • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity

This method is a standard for evaluating the antimicrobial susceptibility of bacteria.

  • Materials :

    • Bacterial strain of interest

    • Mueller-Hinton agar plates

    • Sterile filter paper disks

    • Solution of the test compound at a known concentration

    • Positive control (standard antibiotic) and negative control (solvent)

  • Procedure :

    • A standardized inoculum of the test bacteria is uniformly streaked onto a Mueller-Hinton agar plate.

    • Sterile filter paper disks are impregnated with a known concentration of the test compound.

    • The impregnated disks, along with control disks, are placed on the surface of the inoculated agar plate.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The diameter of the zone of inhibition around each disk is measured. The size of the zone indicates the antimicrobial activity.

Visualizing Methodologies and Pathways

To further clarify the processes involved in the research and development of aminothiazole derivatives, the following diagrams illustrate key workflows.

General Drug Discovery Workflow cluster_0 In Vitro Screening Enzyme Inhibition Enzyme Inhibition Hit Identification Hit Identification Enzyme Inhibition->Hit Identification Cell Viability Cell Viability Cell Viability->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Compounds Inactive Compounds Inactive Compounds Hit Identification->Inactive Compounds Inactive In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies SAR Inactive Compounds->Lead Optimization Modify Structure Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Animal Models Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Reaction_Mixture Reaction Mixture alpha-Haloketone->Reaction_Mixture Thiourea Thiourea Thiourea->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating/Stirring Reaction_Mixture->Heating Purification Purification Heating->Purification 2-Aminothiazole_Product 2-Aminothiazole Product Purification->2-Aminothiazole_Product Hypothetical Signaling Pathway Modulation Aminothiazole_Derivative Aminothiazole Derivative Receptor Receptor Aminothiazole_Derivative->Receptor Inhibition Aminothiazole_Derivative->Inhibition Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Transcription_Factor->Cellular_Response Inhibition->Kinase_Cascade

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Fluorothiazol-2-amine is a critical step in the drug development pipeline. The presence of impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of two primary chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity profiling). This compound, being a semi-volatile, polar heterocyclic amine, is amenable to analysis by both HPLC and GC, with each method offering distinct advantages and disadvantages.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of pharmaceutical compounds.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds. Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.[3][4][5] For this compound, which possesses moderate volatility, both techniques can be successfully applied, often with derivatization in the case of GC to improve volatility and peak shape.[4][6]

The following table summarizes the key performance attributes of hypothetical HPLC and GC methods for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Purity Result 99.8%99.7%
Retention Time (Main Peak) 4.2 min8.5 min
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 ng/mL
Precision (%RSD) < 1.0%< 1.5%
Throughput HighModerate
Sample Derivatization Not typically requiredMay be required for improved volatility and peak shape

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for the quantitative analysis of this compound, providing excellent resolution and sensitivity for the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

    • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile impurities and can provide high sensitivity, often in the picogram range. For polar compounds like this compound, derivatization is often employed to increase volatility and reduce peak tailing.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation (with Derivatization):

  • To 1 mg of this compound in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the key differences between the two techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing cluster_result Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation Method_Choice Method Selection Preparation->Method_Choice HPLC HPLC Analysis Chromatogram Obtain Chromatogram HPLC->Chromatogram GC GC Analysis GC->Chromatogram Method_Choice->HPLC Method_Choice->GC Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report & COA Calculation->Report

Caption: General workflow for the purity assessment of this compound.

HPLC_vs_GC_Comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) Title Comparison: HPLC vs. GC for this compound HPLC_Principle Liquid Mobile Phase GC_Principle Gas Mobile Phase HPLC_Analyte Non-volatile/Thermally Labile HPLC_Deriv Derivatization Usually Not Needed HPLC_Speed High Throughput GC_Analyte Volatile/Thermally Stable GC_Deriv Derivatization Often Required GC_Speed Moderate Throughput

Caption: Key differences between HPLC and GC for purity analysis.

Conclusion

Both HPLC and GC are powerful and reliable methods for the purity assessment of this compound.

  • HPLC is often the preferred method for routine quality control due to its high throughput, robustness, and applicability to a wide range of potential impurities without the need for derivatization.

  • GC , particularly when coupled with a mass spectrometer, is an excellent choice for identifying and quantifying volatile and semi-volatile impurities with very high sensitivity. The need for derivatization can add a step to the sample preparation process but can also enhance the chromatographic performance for polar analytes.

The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity. For comprehensive characterization, the use of both techniques can be complementary, providing a more complete picture of the sample's purity.

References

"head-to-head comparison of different synthetic routes to 5-Fluorothiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Fluorothiazol-2-amine is a valuable building block, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two notable synthetic routes, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of this compound hydrochloride diverge significantly in their starting materials, reaction conditions, and overall efficiency. Route 1 commences with a brominated and protected thiazole derivative, while Route 2 employs a more direct approach starting from the readily available 2-aminothiazole.

ParameterRoute 1: From 5-Bromo-2-trifluoroacetamidothiazoleRoute 2: From 2-Aminothiazole
Starting Material 5-Bromo-2-trifluoroacetamidothiazole2-Aminothiazole
Key Fluorinating Agent N-Fluorobenzenesulfonimide (NFSi)N-Fluorobenzenesulfonimide (NFSi)
Overall Yield ~22% (from 50.0 g of starting material)35%
Purification Chromatographic separation requiredNo chromatographic purification
Scalability Unreliable on a larger scaleSuccessfully employed for multikilogram quantities
Key Steps Dilithiation, Fluorination, DeprotectionBoc Protection, Dilithiation, Fluorination, Deprotection

Experimental Protocols

Route 1: Synthesis from 5-Bromo-2-trifluoroacetamidothiazole

This route was an initial approach that, while yielding the desired product, presented challenges in purification and scalability.[1]

1. Fluorination: A solution of 5-bromo-2-trifluoroacetamidothiazole is treated with 2.2 equivalents of n-butyllithium (n-BuLi) to form a dilithio species. This intermediate is then quenched with N-fluorobenzenesulfonimide (NFSi) to introduce the fluorine atom at the 5-position.

2. Deprotection and Isolation: The resulting trifluoroacetamide is deprotected to yield 2-amino-5-fluorothiazole. This step is followed by a challenging chromatographic separation to isolate the pure product. The final product, 2-amino-5-fluorothiazole hydrochloride, was isolated in a 22% yield from 50.0 g of the starting bromide.[1]

Route 2: Improved Synthesis from 2-Aminothiazole

This optimized route offers a more practical and scalable synthesis of 2-amino-5-fluorothiazole hydrochloride without the need for column chromatography.[1][2]

1. Boc Protection of 2-Aminothiazole: 2-Aminothiazole is first protected with a tert-butoxycarbonyl (Boc) group to yield 2-tert-butoxycarbonylaminothiazole.

2. Fluorination of 2-tert-butoxycarbonylaminothiazole: A stirred solution of 2-tert-butoxycarbonylaminothiazole (0.75 kg, 3.75 mol) in anhydrous tetrahydrofuran (THF) (15 L) is cooled to -50 °C. Tert-butyllithium (t-BuLi) (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over 60 minutes, maintaining the temperature below -40 °C. The resulting bright yellow suspension is stirred for 30 minutes at -50 °C. A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, keeping the temperature below -40 °C. After an additional 30 minutes at -50 °C, the reaction is quenched by transferring it to a vessel containing ammonium chloride (0.60 kg) and water (6 L).[2] The mixture is stirred for 15 minutes at ambient temperature and then extracted with diethyl ether. The combined organic extracts are washed with brine, dried, filtered, and concentrated. The residue is purified by recrystallization.[2]

3. Deprotection to 2-Amino-5-fluorothiazole Hydrochloride: Hydrogen chloride gas is bubbled through a stirred solution of 2-tert-butoxycarbonylamino-5-fluorothiazole (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, with the reaction temperature maintained below 35 °C. The solution is stirred overnight at ambient temperature, followed by the addition of diethyl ether (12 L) to precipitate the product.[2] This process provides the title compound in a 35% overall yield.[1][2]

Synthetic Route Comparison

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 (Improved) A1 5-Bromo-2-trifluoro- acetamidothiazole B1 Dilithiation with n-BuLi A1->B1 C1 Fluorination with NFSi B1->C1 D1 Deprotection C1->D1 E1 Chromatographic Purification D1->E1 F1 This compound HCl (Yield: ~22%) E1->F1 A2 2-Aminothiazole B2 Boc Protection A2->B2 C2 2-tert-butoxycarbonyl- aminothiazole B2->C2 D2 Dilithiation with t-BuLi C2->D2 E2 Fluorination with NFSi D2->E2 F2 Deprotection with HCl E2->F2 G2 This compound HCl (Overall Yield: 35%) F2->G2

Caption: Comparative workflow of two synthetic routes to this compound HCl.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Fluorothiazol-2-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives finding their way into clinical trials and approved drugs. The introduction of a fluorine atom at the 5-position of the thiazole ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 5-Fluorothiazol-2-amine core, offering insights into their selectivity and potential off-target effects. Due to the limited availability of comprehensive public data on a single this compound based inhibitor, this guide synthesizes information from various sources to present a broader understanding of this chemical class.

Kinase Selectivity Profile of Representative Thiazole-Based Inhibitors

To illustrate the cross-reactivity of this class of compounds, we present a summary of the kinase inhibition data for a representative 2-aminothiazole derivative. While not containing the specific 5-fluoro substitution, the data for a closely related aminothiazole provides a valuable surrogate for understanding the potential selectivity landscape.

Kinase Target% Inhibition at 1µMIC50 (nM)Reference Compound Class
Aurora A >95%<102-Aminothiazole Derivative
Aurora B >95%252-Aminothiazole Derivative
ABL1 >90%502-Aminothiazole Derivative
SRC 85%1502-Aminothiazole Derivative
VEGFR2 70%5002-Aminothiazole Derivative
PDGFRβ 65%7502-Aminothiazole Derivative
FGFR1 50%>10002-Aminothiazole Derivative
EGFR <20%>100002-Aminothiazole Derivative
CDK2 <10%>100002-Aminothiazole Derivative

This table is a composite representation based on typical selectivity profiles of 2-aminothiazole-based kinase inhibitors and does not represent a single specific this compound derivative due to the lack of publicly available comprehensive screening data for such a compound.

Understanding the Significance of Cross-Reactivity

The data presented above highlights a common characteristic of thiazole-based inhibitors: potent activity against a primary target family (e.g., Aurora kinases) with varying degrees of cross-reactivity against other kinases. This "polypharmacology" can be a double-edged sword. While off-target inhibition can lead to unwanted side effects, it can also result in beneficial synergistic effects for certain diseases. A thorough understanding of an inhibitor's cross-reactivity profile is therefore crucial for its development as a safe and effective therapeutic agent.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through a combination of in vitro biochemical assays.

Experimental Workflow for Kinase Profiling

G cluster_0 Compound Preparation cluster_1 Biochemical Kinase Assay cluster_2 Data Analysis A Synthesize & Purify This compound based inhibitor B Prepare Serial Dilutions in DMSO A->B C Incubate Kinase Panel with Inhibitor & ATP B->C D Add Substrate C->D E Measure Kinase Activity (e.g., Phosphorylation) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Generate Selectivity Profile G->H

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric)

A common and sensitive method for quantifying kinase activity and inhibition is the radiometric assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and a buffer containing MgCl2 and other necessary cofactors.

  • Inhibitor Addition: The this compound based inhibitor, at various concentrations, is added to the reaction mixture.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

This compound based inhibitors, like other 2-aminothiazole derivatives, often target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. For instance, inhibitors of the Aurora kinase family play a critical role in regulating mitosis.

G cluster_0 Cell Cycle Progression cluster_1 Mitotic Regulation by Aurora Kinases cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases by a this compound based inhibitor disrupts key mitotic events.

Conclusion

Inhibitors based on the this compound scaffold represent a promising area of research in kinase-targeted drug discovery. While comprehensive cross-reactivity data for specific agents remains limited in the public domain, the general principles of selectivity and polypharmacology observed in the broader class of 2-aminothiazole inhibitors provide a valuable framework for their evaluation. The experimental protocols and pathway diagrams presented in this guide offer a foundational understanding for researchers aiming to characterize and develop novel inhibitors within this chemical series. Further public disclosure of detailed kinase screening data will be invaluable for advancing the comparative analysis and rational design of next-generation this compound based therapeutics.

A Comparative Guide to the Synthetic Validation of 5-Fluorothiazol-2-amine: Established versus Modern Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a detailed comparison of two synthetic pathways to 5-Fluorothiazol-2-amine, a valuable building block in medicinal chemistry. We objectively evaluate a well-established, multi-kilogram scale synthesis against a proposed modern alternative, offering insights into their respective methodologies, yields, and operational considerations.

The established industrial synthesis, notable for its scalability, is contrasted with a novel pathway leveraging a late-stage fluorination via halogen exchange. This comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate synthetic route for specific research and development needs.

Comparative Analysis of Synthetic Pathways

The two pathways are evaluated based on key performance indicators such as overall yield, number of steps, and the nature of the reagents and reaction conditions employed. The "Established Pathway" utilizes a directed ortho-metalation (DoM) approach, while the "New Pathway" is a proposed route based on a halogen exchange (Halex) reaction.

ParameterEstablished Pathway (via DoM)New Proposed Pathway (via Halex)
Overall Yield ~35%~50-65% (estimated)
Number of Steps 32
Starting Material 2-Aminothiazole2-Aminothiazole
Fluorination Method Directed lithiation followed by electrophilic fluorination with NFSIHalogen exchange (Halex) reaction on a brominated intermediate
Key Reagents n-Butyllithium, t-Butyllithium, NFSI, Boc anhydride, HClBromine, Potassium fluoride, Phase-transfer catalyst
Purification No chromatographic purification requiredChromatography may be needed for intermediate purification
Scalability Proven multi-kilogram scalePotentially scalable, but may require optimization

Established Synthetic Pathway: Directed Ortho-Metalation

This pathway is a proven and scalable method for the synthesis of this compound hydrochloride. The key transformation involves the protection of the amine group, followed by a directed lithiation at the 5-position and subsequent quenching with an electrophilic fluorine source.

Experimental Workflow: Established Pathway

Established_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation A 2-Aminothiazole C 2-(tert-Butoxycarbonylamino)thiazole A->C ~95% Yield B Boc Anhydride (Boc)2O Triethylamine, THF D 2-(tert-Butoxycarbonylamino)thiazole F 2-(tert-Butoxycarbonylamino)-5-fluorothiazole D->F ~40% Yield E 1. n-BuLi, t-BuLi, THF, -40°C 2. N-Fluorobenzenesulfonimide (NFSI) G 2-(tert-Butoxycarbonylamino)-5-fluorothiazole I This compound HCl G->I ~96% Yield H HCl in Isopropanol

Established synthetic pathway for this compound HCl.

Experimental Protocols: Established Pathway

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

To a solution of 2-aminothiazole (1.0 eq) in tetrahydrofuran (THF), triethylamine (1.1 eq) is added. The mixture is cooled to 0°C, and a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Step 2: Synthesis of 2-(tert-Butoxycarbonylamino)-5-fluorothiazole

A solution of 2-(tert-butoxycarbonylamino)thiazole (1.0 eq) in anhydrous THF is cooled to -50°C. n-Butyllithium (1.05 eq) is added dropwise, followed by the dropwise addition of t-butyllithium (2.15 eq), maintaining the temperature below -40°C. The resulting suspension is stirred for 30 minutes. A solution of N-fluorobenzenesulfonimide (NFSI) (1.05 eq) in anhydrous THF is then added dropwise, keeping the temperature below -40°C. After stirring for an additional 30 minutes, the reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Synthesis of this compound Hydrochloride

2-(tert-Butoxycarbonylamino)-5-fluorothiazole (1.0 eq) is dissolved in isopropanol, and a solution of hydrogen chloride in isopropanol is added. The mixture is stirred at room temperature overnight. The resulting precipitate is collected by filtration and dried under vacuum to yield the final product.

New Proposed Synthetic Pathway: Halogen Exchange (Halex) Reaction

This proposed pathway offers a potentially more streamlined synthesis by avoiding cryogenic conditions and the use of pyrophoric organolithium reagents. The strategy involves the bromination of 2-aminothiazole followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.

Experimental Workflow: New Proposed Pathway

New_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Halogen Exchange (Halex) A 2-Aminothiazole C 2-Amino-5-bromothiazole A->C ~75% Yield B Bromine Acetic Acid, 0°C to RT D 2-Amino-5-bromothiazole F This compound D->F ~70-85% Yield (estimated) E Potassium Fluoride (KF) Phase-Transfer Catalyst, DMSO, Heat

New proposed synthetic pathway for this compound.

Experimental Protocols: New Proposed Pathway

Step 1: Synthesis of 2-Amino-5-bromothiazole

2-Aminothiazole (1.0 eq) is dissolved in acetic acid and the solution is cooled to 0°C. Bromine (2.0 eq) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-bromothiazole.

Step 2: Synthesis of this compound (Halex Reaction)

In a reaction vessel, 2-amino-5-bromothiazole (1.0 eq), anhydrous potassium fluoride (KF) (2-3 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) (0.1 eq) are combined in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The mixture is heated to a high temperature (typically 150-250°C) and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic extracts are washed with water to remove the solvent and inorganic salts, dried, and concentrated. The crude product may require purification by column chromatography.

Logical Relationship: Pathway Selection

The choice between the established and the new proposed pathway depends on the specific requirements of the synthesis.

Pathway_Selection A Synthetic Goal: This compound B Key Considerations A->B C Scalability B->C D Handling of Hazardous Reagents B->D E Yield & Atom Economy B->E F Established Pathway (DoM) C->F High G New Proposed Pathway (Halex) C->G Moderate D->F High (Organolithiums) D->G Moderate (Bromine) E->F Lower E->G Potentially Higher

Benchmarking 5-Fluorothiazol-2-amine Derivatives Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The development of novel kinase inhibitors is a critical focus in the creation of targeted therapies, particularly in the field of oncology.[1] Kinase signaling pathways are fundamental to regulating cellular processes such as growth, proliferation, and differentiation.[2] Dysregulation of these pathways is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[3] 5-Fluorothiazol-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential for biological activity, including the inhibition of protein kinases.[4][5][6] This guide provides a framework for benchmarking novel this compound derivatives against established kinase inhibitors, offering a structured approach to evaluating their potency and cellular effects.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary metric for evaluating a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table presents a hypothetical comparison of two this compound derivatives against well-established, FDA-approved kinase inhibitors targeting the MEK1 and EGFR kinases, which are crucial components of the MAPK/ERK signaling pathway.[7][8]

CompoundTarget KinaseIC50 (nM)Cell LineCell Viability (GI50, µM)
Derivative A MEK115HT-29 (Colon)0.5
Derivative B EGFR25A549 (Lung)0.8
Trametinib (Standard) MEK12HT-29 (Colon)0.1
Gefitinib (Standard) EGFR5A549 (Lung)0.2

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the benchmarking of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of the test compounds against the target kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., MEK1, EGFR)

  • Kinase substrate (e.g., inactive ERK2 for MEK1, poly(Glu, Tyr) for EGFR)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives and standards)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and standard inhibitors in DMSO. Further dilute these in the kinase assay buffer.

  • Kinase Reaction Setup: To each well of the assay plate, add the kinase enzyme, the kinase substrate, and the diluted test compound or control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.[9]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction by adding a stop solution (e.g., EDTA) or the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which halts the kinase reaction and depletes the remaining ATP.[10]

  • Signal Generation: Add the detection reagent that converts the ADP produced into a luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with the test compounds.[11][12]

Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[14]

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds and standard inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking novel kinase inhibitors, from initial compound screening to the determination of cellular efficacy.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A Compound Library (this compound derivatives) B In Vitro Kinase Assay A->B C Determine IC50 Values B->C D Lead Compounds from In Vitro Screening C->D Select Potent Inhibitors E Cell Viability Assay (MTT) D->E F Determine GI50 Values E->F G Comparative Analysis F->G H Benchmark against Known Standards G->H

Caption: Workflow for kinase inhibitor benchmarking.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival.[7][16] Many kinase inhibitors, including those targeting MEK and EGFR, act on components of this pathway.[17]

G GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

References

Unraveling the Molecular Mechanisms of 5-Fluorothiazol-2-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of 5-Fluorothiazol-2-amine derivatives, placing their performance in context with alternative compounds. This analysis is supported by experimental data and detailed protocols to facilitate reproducible research.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a fluorine atom at the 5-position of the thiazole ring can significantly modulate the compound's physicochemical properties, influencing its target engagement and overall efficacy. This guide will delve into two primary mechanisms of action identified for fluorinated thiazole-containing compounds: kinase inhibition and CYP450-mediated bioactivation, offering a comparative analysis with relevant alternatives.

Part 1: this compound Derivatives as Kinase Inhibitors

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Misregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Comparative Analysis of Kinase Inhibitors

Derivatives of 2-aminothiazole have been extensively investigated as inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CK2). For this guide, we will focus on a comparative analysis of aminothiazole-based Aurora kinase inhibitors against aminopyrimidine-based inhibitors, a well-established class of kinase inhibitors.

Compound ClassTarget KinaseCompound ExampleIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Aminothiazole Aurora AN-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)0.3K5620.016[1]
Aminothiazole Aurora ASelective Aminothiazole Inhibitor79--[2]
Aminothiazole Aurora BSelective Aminothiazole Inhibitor577--[3]
Aminopyrimidine Aurora AMLN8237 (Alisertib)1.2--[4]
Aminopyrimidine Aurora BAZD1152-HQPA (Barasertib-hQPA)0.37--[4]
Pyrazole-diaminopyrimidine Aurora BAS703569 analog-HCT-1160.015[5]

Summary of Findings: The data indicates that both aminothiazole and aminopyrimidine scaffolds can yield highly potent Aurora kinase inhibitors. Dasatinib, a multi-kinase inhibitor with a 2-aminothiazole core, demonstrates nanomolar potency against Src family kinases and has been shown to inhibit Aurora kinases.[1] Specifically designed aminothiazole inhibitors have also demonstrated potent and selective inhibition of Aurora A and B.[2][3] Comparatively, aminopyrimidine-based inhibitors like Alisertib and Barasertib-hQPA are well-characterized and potent inhibitors of Aurora kinases, with Barasertib-hQPA showing excellent potency for Aurora B.[4] The choice between these scaffolds often depends on the desired selectivity profile and patentability.

Signaling Pathway

Aurora_Kinase_Pathway cluster_G2_M G2/M Phase cluster_Inhibition Inhibition by this compound derivatives cluster_Aurora Aurora Kinase Activity cluster_Cellular_Effects Cellular Effects G2 G2 Phase M Mitosis G2->M Progression AuroraA Aurora A G2->AuroraA Activation AuroraB Aurora B M->AuroraB Activation Inhibitor This compound derivative Inhibitor->AuroraA Inhibitor->AuroraB Spindle Spindle Assembly AuroraA->Spindle Phosphorylation of substrates Cytokinesis Cytokinesis AuroraB->Cytokinesis Phosphorylation of substrates Apoptosis Apoptosis Spindle->Apoptosis Defective Spindle -> Mitotic Catastrophe Cytokinesis->Apoptosis Failed Cytokinesis -> Endoreduplication

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant human kinase (e.g., Aurora A), specific peptide substrate, ATP, kinase assay buffer, test compound (this compound derivative), positive control inhibitor (e.g., Alisertib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compound or controls to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.[6]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell line (e.g., HCT-116), cell culture medium, 96-well plates, test compound, DMSO, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Part 2: CYP450-Mediated Bioactivation of Fluorinated Benzothiazoles

An alternative mechanism of action for certain fluorinated thiazole-containing compounds, particularly fluorinated 2-aryl-benzothiazoles, involves metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that induce cell death.

Comparative Analysis of Bioactivated Compounds

The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exemplifies this mechanism. Its anticancer activity is dependent on its bioactivation by CYP1A1.

CompoundActivating EnzymeMechanismCellular EffectReference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) CYP1A1, CYP2W1Formation of reactive intermediates (e.g., hydroxylamine, nitrenium ion) leading to DNA adducts.DNA damage, cell cycle arrest, apoptosis.[8][9]
5-Fluorouracil (5-FU) (Alternative) Thymidylate Synthase (TS)Inhibition of TS, leading to depletion of thymidine and disruption of DNA synthesis and repair.Inhibition of DNA synthesis, apoptosis.[10]

Summary of Findings: The mechanism of 5F 203 is distinct from traditional chemotherapeutics like 5-Fluorouracil (5-FU). While 5-FU directly inhibits a key enzyme in DNA synthesis, the anticancer effect of 5F 203 is contingent on its metabolic activation within cancer cells that express the necessary CYP enzymes. This offers a potential for tumor selectivity.[8][9]

Signaling Pathway and Experimental Workflow

CYP1A1_Bioactivation cluster_Compound Prodrug cluster_Activation Metabolic Activation cluster_Intermediates Reactive Intermediates cluster_Cellular_Damage Cellular Damage Prodrug 5F 203 CYP1A1 CYP1A1 Prodrug->CYP1A1 Metabolism Hydroxylamine Hydroxylamine CYP1A1->Hydroxylamine Nitrenium Nitrenium Ion Hydroxylamine->Nitrenium DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Apoptosis Apoptosis DNA_Adducts->Apoptosis Cell Cycle Arrest

Experimental_Workflow start Cancer Cells Expressing CYP1A1 treatment Treat with 5F 203 start->treatment incubation Incubate for 24-48h treatment->incubation metabolite_analysis Metabolite Analysis (LC-MS) incubation->metabolite_analysis dna_adduct_analysis DNA Adduct Analysis incubation->dna_adduct_analysis cell_cycle_analysis Cell Cycle Analysis (FACS) incubation->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay end Confirmation of Mechanism metabolite_analysis->end dna_adduct_analysis->end cell_cycle_analysis->end apoptosis_assay->end

Experimental Protocols

CYP1A1-Mediated Metabolism of 5F 203

This protocol outlines the in vitro assessment of 5F 203 metabolism by CYP1A1.

  • Materials: Recombinant human CYP1A1, NADPH, 5F 203, and an LC-MS system.

  • Procedure:

    • Incubate 5F 203 with recombinant CYP1A1 in the presence of an NADPH-generating system.

    • At various time points, quench the reaction.

    • Analyze the reaction mixture by LC-MS to identify and quantify the formation of metabolites, such as the hydroxylamine derivative.

  • Data Analysis: Determine the kinetic parameters of the metabolism (Km and Vmax).[9]

DNA Adduct Formation Assay

This assay detects the covalent binding of reactive metabolites to DNA.

  • Materials: Cancer cells expressing CYP1A1, 5F 203, DNA extraction kit, and an LC-MS/MS system.

  • Procedure:

    • Treat CYP1A1-expressing cancer cells with 5F 203.

    • After incubation, isolate the genomic DNA.

    • Digest the DNA to nucleosides.

    • Analyze the nucleoside mixture by LC-MS/MS to detect and quantify specific DNA adducts, such as dGuo-5F 203 adducts.

  • Data Analysis: Correlate the levels of DNA adducts with the cytotoxicity of the compound.[8]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Essential Safety Precautions

Based on analogous compounds, 5-Fluorothiazol-2-amine should be handled as a substance that is potentially acutely toxic if swallowed or in contact with skin, a cause of serious eye irritation, and harmful if inhaled.[1] It may also be harmful to aquatic life.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before beginning any work with this compound, it is imperative to be equipped with the appropriate PPE. This includes:

  • Protective safety glasses

  • Chemical-resistant gloves

  • A laboratory coat

  • A mask or appropriate respiratory protection

All handling of this compound should be conducted within a well-ventilated laboratory or a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Under no circumstances should this chemical be released into the environment, flushed down drains, or disposed of as common solid waste.[1][2]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Labeling:

    • Designate a specific, chemically resistant, and sealable container for "this compound Waste."

    • The label should be clear, and securely affixed to the container.

  • Segregation of Waste:

    • Solid Waste: Any unused or contaminated solid this compound, along with contaminated disposable lab supplies like weighing paper or spatulas, should be collected in the designated solid waste container.[1]

    • Liquid Waste: If the compound is in a solution, it must be collected in a separate, clearly labeled, and sealed container intended for halogenated organic waste. Avoid mixing with other waste streams unless their compatibility is confirmed.[1]

    • Contaminated PPE: Used gloves, masks, and other disposable PPE that have come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.[1]

  • Documentation:

    • Maintain a detailed log for all generated waste. This log should include the chemical name, quantity, and the date of generation. Accurate record-keeping is essential for regulatory compliance and for the waste disposal service.[1]

  • Professional Disposal:

    • Arrange for the collection of the segregated and labeled waste by a licensed and certified waste disposal company.

    • Provide the disposal service with all necessary documentation regarding the waste's composition and associated hazards.[1]

Quantitative Data Summary

No specific quantitative data for this compound was found in the search results. The following table summarizes the hazard classifications for structurally similar compounds, which should be used as a precautionary guide.

Hazard StatementGHS ClassificationSource
Toxic if swallowed or in contact with skinAcute Toxicity, Oral (Category 3), Dermal (Category 3)Safety Data Sheet for a structurally similar benzothiazole compound[1]
Causes serious eye irritationEye Irritation (Category 2A)Safety Data Sheet for a structurally similar benzothiazole compound[1]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Safety Data Sheet for a structurally similar benzothiazole compound[1]
Harmful to aquatic lifeAcute Aquatic Hazard (Category 3)Safety Data Sheet for a structurally similar benzothiazole compound[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Glasses - Chemical-Resistant Gloves - Lab Coat - Mask start->ppe fume_hood Work in a Ventilated Area or Chemical Fume Hood start->fume_hood waste_gen Waste Generation ppe->waste_gen fume_hood->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste: - Unused/Contaminated Solid - Contaminated Lab Supplies segregate->solid_waste liquid_waste Liquid Waste: - Solutions containing the compound segregate->liquid_waste ppe_waste Contaminated PPE: - Gloves, Masks, etc. segregate->ppe_waste label_containers Label Waste Containers Clearly solid_waste->label_containers liquid_waste->label_containers ppe_waste->label_containers document Maintain Waste Log: - Chemical Name - Quantity - Date label_containers->document professional_disposal Arrange for Professional Waste Disposal Service document->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling 5-Fluorothiazol-2-amine (CAS No. 64588-82-5). Given the compound's hazard profile, adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance in the laboratory.

Hazard Profile and Safety Precautions

This compound is classified as acutely toxic if swallowed.[1][2] While comprehensive toxicological data is limited, its structure as an aromatic amine and a thiazole derivative warrants careful handling to mitigate potential risks. Assume the compound is a potential skin and eye irritant.[3][4]

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute Oral Toxicity (Category 3)H301Toxic if swallowed[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. All handling of this compound should be conducted within a certified chemical fume hood.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers or when working with larger quantities.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs of gloves and change the outer glove frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. The specific cartridge type should be determined by a risk assessment.

Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure safety data sheets (SDS) for all chemicals are accessible.

    • Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily available.

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • Perform all manipulations, including weighing and preparing solutions, within a certified chemical fume hood to prevent inhalation exposure.[5]

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_emergency Verify Emergency Equipment prep_sds->prep_emergency handle_ppe Don Appropriate PPE prep_emergency->handle_ppe handle_weigh Weigh Compound handle_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Surfaces handle_dissolve->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid ppe_waste Dispose of Contaminated PPE in Designated Container solid_waste->ppe_waste liquid_waste->ppe_waste store Store in Satellite Accumulation Area ppe_waste->store dispose Arrange for Professional Waste Disposal store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.